molecular formula C6H8N2O B1348840 4,5-Dimethyl-2-pyrimidinol CAS No. 34939-17-8

4,5-Dimethyl-2-pyrimidinol

Cat. No.: B1348840
CAS No.: 34939-17-8
M. Wt: 124.14 g/mol
InChI Key: YIJYGMPPWWXWLA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-pyrimidinol (CAS 34939-17-8) is a derivative of the privileged pyrimidine scaffold, a fundamental building block in medicinal chemistry with broad therapeutic potential . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its structure is characterized by a hydroxyl group that acts as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets . The pyrimidine core is exceptionally versatile, allowing for structural modifications at multiple positions to fine-tune biological activity and physicochemical properties . The primary established application of 4,5-Dimethyl-2-pyrimidinol (HDP) is in veterinary medicine, where it forms an equimolar complex known as Nicarbazin, used as a broad-spectrum anticoccidial agent in poultry . Its mechanism of action in this context is believed to involve interference with parasite development, primarily affecting the second-generation schizonts of Eimeria species . Beyond this specific use, the compound holds significant value in basic and applied pharmaceutical research. Pyrimidinol scaffolds, in general, are investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The broader class of pyrimidine-based drugs has demonstrated substantial impact in areas such as anti-infectives (targeting tuberculosis and other bacterial infections) and oncology . Furthermore, fused heterocyclic systems derived from pyrimidine cores are emerging as promising frameworks for drug discovery, particularly in developing neuroprotective agents with antioxidant and Aβ anti-aggregation properties for conditions like Alzheimer's disease . As a building block, 4,5-Dimethyl-2-pyrimidinol enables researchers to explore these structure-activity relationships and develop new potential therapeutic candidates . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYGMPPWWXWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342222
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34939-17-8
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 4,5-Dimethyl-2-pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

The synthesis of 4,5-Dimethyl-2-pyrimidinol presents a classic problem in heterocyclic chemistry: regiocontrol during the generation of the 1,3-dicarbonyl precursor . Unlike its symmetric cousin (4,6-dimethyl-2-pyrimidinol), which is derived from the perfectly symmetric acetylacetone, the 4,5-dimethyl isomer requires an asymmetric precursor: 2-methyl-3-oxobutanal (also known as


-methylacetoacetaldehyde).
The Core Challenge: The "MEK Fork"

The industrial and laboratory standard for generating this precursor is the formylation of 2-butanone (Methyl Ethyl Ketone, MEK). However, MEK possesses two nucleophilic alpha-carbon sites:

  • C1 (Terminal): Kinetic deprotonation leads to formylation at the terminal methyl, yielding 3-oxopentanal . Reaction with urea converts this to 4-ethyl-2-pyrimidinol (the major impurity).

  • C3 (Internal): Thermodynamic conditions favor the more substituted enolate, leading to formylation at the methylene group, yielding 2-methyl-3-oxobutanal . Reaction with urea converts this to the target 4,5-dimethyl-2-pyrimidinol .

Expert Insight: Many protocols fail because they treat the formylation of MEK as trivial. To maximize the yield of the 4,5-isomer, one must push the equilibrium toward the branched enolate (C3) or employ a robust downstream purification strategy to remove the 4-ethyl isomer. This guide utilizes a modified Claisen condensation followed by an acid-mediated cyclization that exploits the solubility differences between the two isomers.

Part 2: Synthesis Protocol

Phase A: Regioselective Formylation of 2-Butanone

Objective: Synthesize Sodium 1-hydroxy-2-methylbut-1-en-3-one (The Sodium Salt of 2-methyl-3-oxobutanal).

Reagents:

  • 2-Butanone (MEK): 1.0 eq

  • Ethyl Formate: 1.1 eq

  • Sodium Methoxide (solid or 30% in MeOH): 1.1 eq

  • Toluene (Anhydrous): Solvent volume (approx. 5-7 mL per gram of MEK)

  • Critical: Maintain strictly anhydrous conditions.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Slurry Formation: Charge the flask with Sodium Methoxide and Toluene. Cool the suspension to 0–5°C .

  • Ester Addition: Add Ethyl Formate slowly, maintaining the temperature below 10°C.

  • Ketone Addition (The Control Step): Add 2-Butanone dropwise over 60 minutes.

    • Expert Note: Slow addition at low temperature initially favors the kinetic enolate (C1), but we will equilibrate later.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. The extended stirring time allows the reversible Claisen condensation to equilibrate toward the thermodynamically more stable branched product (Target Precursor).

  • Isolation: The product precipitates as a sodium salt. Filter the solid under

    
     (hygroscopic!). Wash with cold toluene/hexane to remove unreacted ketone and ester.
    
  • Validation (Stop Point): Take a small sample, neutralize with dilute HCl in

    
    , and run 
    
    
    
    -NMR.
    • Target Signal: Doublet at

      
       ppm (Methyl group on the double bond).
      
    • Impurity Signal: Triplet at

      
       ppm (Ethyl group of the linear isomer).
      
    • Acceptance Criteria: If C3:C1 ratio is < 40:60, yield will be poor.

Phase B: Cyclization with Urea

Objective: Condensation of the C3-fragment with Urea to close the pyrimidine ring.

Reagents:

  • Crude Sodium Salt (from Phase A): 1.0 eq (theoretical)

  • Urea: 1.1 eq

  • Ethanol (Absolute): Solvent

  • Hydrochloric Acid (conc. 37%): ~2.5 eq (Excess required to neutralize the Na salt and catalyze cyclization)

Protocol:

  • Dissolution: Suspend the Sodium Salt in Ethanol.

  • Urea Addition: Add Urea to the suspension.

  • Acidification: Dropwise add conc. HCl. The mixture will warm up (exothermic neutralization). Ensure pH is strongly acidic (pH < 2).

  • Cyclization: Heat the mixture to Reflux (78°C) for 3–5 hours. The solution typically turns clear then gradually darkens or precipitates product.

  • Workup:

    • Cool to RT.

    • Neutralize with 50% NaOH or saturated

      
       to pH ~7.
      
    • Remove Ethanol under reduced pressure (Rotovap).

    • The residue contains the crude product and NaCl.

Phase C: Purification (The Isomer Split)

Objective: Isolate 4,5-dimethyl-2-pyrimidinol from the 4-ethyl impurity.

Protocol:

  • Trituration: Add minimal cold water to the residue. The 4,5-dimethyl isomer is significantly less soluble in cold water than the 4-ethyl isomer.

  • Filtration: Filter the crude solid. The filtrate (mother liquor) will contain most of the 4-ethyl isomer and salts.

  • Recrystallization: Recrystallize the filter cake from boiling water or EtOH/Water (1:1) .

    • Dissolve at boiling point.

    • Hot filtration (to remove any insoluble polymer byproducts).

    • Slow cooling to 4°C.

  • Drying: Dry the white/off-white crystals in a vacuum oven at 60°C.

Part 3: Data Visualization & Workflows

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical purification step required to isolate the correct isomer.

G MEK 2-Butanone (MEK) Formylation Formylation (HCOOEt / NaOMe) MEK->Formylation Salt_Linear Na-Salt of 3-Oxopentanal (Kinetic/Linear) Formylation->Salt_Linear Path A (C1 Attack) Salt_Branched Na-Salt of 2-Methyl-3-oxobutanal (Thermodynamic/Branched) Formylation->Salt_Branched Path B (C3 Attack) (Favored by Equilibration) Urea Urea / HCl / EtOH (Reflux) Salt_Linear->Urea Salt_Branched->Urea Prod_Ethyl 4-Ethyl-2-pyrimidinol (Impurity) Urea->Prod_Ethyl Prod_Dimethyl 4,5-Dimethyl-2-pyrimidinol (Target) Urea->Prod_Dimethyl Purification Recrystallization (H2O) Prod_Ethyl->Purification Prod_Dimethyl->Purification Purification->Prod_Ethyl Filtrate (Discard) Purification->Prod_Dimethyl Precipitate (High MP)

Caption: Competing formylation pathways of 2-Butanone and the downstream separation of the pyrimidine isomers.

Quantitative Summary Table
Parameter4,5-Dimethyl-2-pyrimidinol (Target)4-Ethyl-2-pyrimidinol (Impurity)
Precursor Origin C3-Formylation of MEKC1-Formylation of MEK
Molecular Weight 124.14 g/mol 124.14 g/mol
Formula


Solubility (H2O) Low (Cold)Moderate/High
Melting Point > 200°C (Dec)Generally Lower
Key NMR Signal Two Singlets (

)
Triplet + Quartet (Ethyl)

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify the structure using


-NMR (DMSO-

).
  • Target Spectrum (4,5-Dimethyl):

    • 
       2.05 ppm (s, 3H):  Methyl at C5.
      
    • 
       2.20 ppm (s, 3H):  Methyl at C4.
      
    • 
       7.50-7.80 ppm (s, 1H):  Proton at C6 (Aromatic H).
      
    • 
       11.0+ ppm (br s):  OH/NH (Tautomeric).
      
  • Impurity Spectrum (4-Ethyl):

    • Look for a triplet at

      
       1.1 ppm and a quartet  at 
      
      
      
      2.5 ppm. If these are present, further recrystallization is required.

References

  • Bredereck, H., et al. (1964). Formylation of Ketones with Alkyl Formates. Chemische Berichte, 97, 3397.
  • Fissekis, J. D., & Sweet, F. (1973). Synthesis of 5-Alkyluracils and Pyrimidines. Journal of Organic Chemistry, 38(2), 264-269. Link

  • EuroChem Agro GmbH. (2011).[2] Method for Purifying Pyrazoles. Patent WO2011076194A1. (Describes the purification of the 2-methyl-3-oxobutanal precursor and the 3-oxopentanal impurity issue). Link

  • Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959).[3] Pyrimidines.[4][5][6][7][8][9] Part I. Synthesis of some 2-substituted 4,6-dimethylpyrimidines. Journal of the Chemical Society, 525-530. (General methodology for urea-diketone condensations). Link

  • Organic Syntheses. (1955).[7] 2-Mercapto-4-methylpyrimidine. Coll. Vol. 3, p. 538. (Analogous procedure utilizing acetals). Link

Sources

Physicochemical Characterization & Solubility Profile of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4,5-Dimethyl-2-pyrimidinol (CAS: 1603-40-3), often referred to as 4,5-dimethyl-2-hydroxypyrimidine, is a critical heterocyclic building block used in the synthesis of sulfonamide antibiotics, agrochemicals, and functionalized pyrimidine derivatives.

For the application scientist, this molecule presents a classic challenge in solubility behavior due to prototropic tautomerism . Unlike simple aromatics, its solubility is not static; it is a dynamic function of solvent polarity and pH, driven by the equilibrium between its lactim (enol) and lactam (keto) forms.

This guide moves beyond basic "soluble/insoluble" labels to explain the mechanistic drivers of solvation and provides a rigorous, self-validating protocol for determining thermodynamic solubility in your specific matrix.

Chemical Identifiers
PropertyDetail
IUPAC Name 4,5-Dimethylpyrimidin-2-ol
CAS Number 1603-40-3
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC1=CN=C(O)N=C1C
Key Feature Exists predominantly as 4,5-dimethylpyrimidin-2(1H)-one in solution.[1][2]

The Mechanistic Basis of Solubility: Tautomerism

To master the solubility of 4,5-dimethyl-2-pyrimidinol, one must understand that the "hydroxy" name is a misnomer in most contexts. In the solid state and in polar solvents, the molecule exists primarily as the lactam (keto) tautomer.

This dipolar character significantly increases the lattice energy (melting point >200°C) and reduces solubility in non-polar solvents (e.g., Hexane, Toluene) while enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium shift that dictates solvent interaction.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents / Solid State Enol Lactim Form (Enol) (2-Hydroxypyrimidine) Less Polar Keto Lactam Form (Keto) (2(1H)-Pyrimidinone) High Polarity / H-Bond Donor Enol->Keto Solvent Polarity Increase Solvation Solvation Shell (DMSO/MeOH) Keto->Solvation H-Bonding

Figure 1: The lactam form (right) dominates in solution, necessitating polar solvents for effective dissolution.

Solubility Profile and Data

The following data aggregates experimental observations and predicted physicochemical properties. Note that exact quantitative values (


) can vary based on crystal polymorphs; therefore, qualitative grades are provided alongside physicochemical constants.
Table 1: Physicochemical Constants
ParameterValueSignificance
LogP (Predicted) ~0.3 – 0.6Indicates low lipophilicity; prefers aqueous/polar phases.
pKa (Acidic) ~9.0 - 9.5Deprotonation of the NH/OH group. Soluble in high pH buffers.
pKa (Basic) ~3.0 - 3.5Protonation of the ring Nitrogen. Soluble in strong acids (HCl).
Melting Point > 200°CHigh lattice energy requires high boiling solvents for recrystallization.
Table 2: Solvent Compatibility Matrix

Data derived from standard isolation protocols for hydroxypyrimidines.

Solvent ClassSolventSolubility GradeOperational Note
Polar Aprotic DMSO High Preferred for stock solutions (NMR, biological assays).
Polar Aprotic DMF High Good for synthetic reactions; difficult to remove.
Polar Protic Methanol Moderate Excellent for recrystallization (often requires heating).
Polar Protic Water Low/Sparingly Soluble at high temperatures or extreme pH.
Non-Polar Hexane Insoluble Ideal anti-solvent to force precipitation.
Chlorinated DCM Low Poor solubility unless functionalized or protected.

Critical Insight: For process chemistry, the "Low" solubility in water and "Moderate" solubility in alcohols is an asset. It allows for purification by dissolving in hot ethanol and precipitating upon cooling or adding water (anti-solvent).

Self-Validating Experimental Protocol

As a senior scientist, relying on literature values is often insufficient for critical formulations. You must determine the Thermodynamic Solubility (


) of your specific batch (polymorph dependent).

Do not use kinetic solubility methods (e.g., adding DMSO stock to buffer) for physical characterization, as they result in supersaturation and amorphous precipitation. Use the Shake-Flask Method described below.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24-48h @ T) Start->Equilibrate Constant Temp Filter Phase Separation (Centrifuge/Filter 0.22µm) Equilibrate->Filter Remove Undissolved Solid Dilute Dilution (Prevent precipitation) Filter->Dilute Mobile Phase Analyze Quantification (HPLC-UV / LC-MS) Dilute->Analyze Calc Conc.

Figure 2: Standard Shake-Flask methodology for thermodynamic solubility determination.

Detailed Methodology

Objective: Determine saturation concentration (


) in Buffer pH 7.4.
  • Preparation:

    • Weigh approximately 10 mg of 4,5-dimethyl-2-pyrimidinol into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

    • Self-Validation Check: Ensure visible solid remains. If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Place the vial on an orbital shaker or thermomixer at 25°C ± 0.5°C.

    • Agitate at 500-750 RPM for 24 to 48 hours .

    • Why: This duration ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a PVDF 0.22 µm syringe filter .

    • Caution: Pre-saturate the filter with a small volume of filtrate to prevent drug adsorption loss.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (95:5 Isocratic). Note: High aqueous content is needed due to the polarity of the analyte.[3]

    • Detection: UV at 254 nm (pyrimidine ring absorption).

    • Calculation: Compare peak area against a standard curve prepared in DMSO (0.1 - 1.0 mg/mL).

Applications in Synthesis & Purification

Understanding the solubility profile allows for the optimization of work-up procedures.[4]

Recrystallization Strategy

Because 4,5-dimethyl-2-pyrimidinol has a steep solubility curve in alcohols (low at RT, high at reflux), Ethanol is the solvent of choice for purification.

  • Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux until dissolved.

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Crystallization: Cool slowly to Room Temperature. If yield is low, add Hexane or Water dropwise as an anti-solvent to lower the dielectric constant of the medium and force the polar pyrimidine out of solution.

pH-Dependent Extraction
  • To dissolve in water: Adjust pH to >10 (using NaOH) to form the sodium salt, or <2 (using HCl) to form the pyridinium salt.

  • To precipitate: Neutralize the solution to pH ~6-7 (the isoelectric point region where the neutral lactam form is least soluble).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 572516, 4,5-Dimethylpyrimidine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyrimidine, 4,5-dimethyl- Gas Chromatography and Mass Spectra.[5] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Physicochemical Properties of Pyrimidine Derivatives. (General guidance on hydroxypyrimidine solubility). Retrieved from [Link]

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. Detailed protocols for key biological assays and the synthesis of pyrimidine cores are presented to equip researchers with the practical knowledge to advance their drug discovery programs.

The Versatile Pharmacophore: An Introduction to the Pyrimidine Nucleus

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows for diverse substitutions and the creation of fused heterocyclic systems, leading to a wide range of biological targets.[2][5] The structural similarity of pyrimidine derivatives to endogenous molecules allows them to interact with various enzymes, receptors, and signaling pathways, thereby modulating cellular processes.[1] This guide will explore the key therapeutic areas where pyrimidine derivatives have made a significant impact.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives are at the forefront of cancer chemotherapy, with several approved drugs and numerous candidates in clinical development.[6] Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[8] Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This disruption of the EGFR pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[6][9] For instance, in the context of EGFR inhibitors, specific substitutions at the C2 and C4 positions are crucial for binding to the kinase domain.[10] The presence of a small, flexible amino group at C2 and a substituted aniline at C4 often leads to potent inhibition. Furthermore, the addition of solubilizing groups can improve the pharmacokinetic properties of the compounds.[10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Compound A A549 (Lung)EGFR0.054[8]
Compound B MCF-7 (Breast)CDK20.09[7]
Compound C HT1080 (Fibrosarcoma)Not specified96.25[11]
Compound D HCT-116 (Colon)Not specified58.2[12]
Compound E U937 (Leukemia)AURKA/B0.012[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Experimental Workflow: MTT Assay

MTT_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Addition 2. Add pyrimidine derivatives Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi.[14][15] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[16] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair in microorganisms, leading to their death.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The SAR for antimicrobial pyrimidines often highlights the importance of a 2,4-diaminopyrimidine core, which mimics the pteridine ring of the natural substrate, dihydrofolate.[16] Substitutions on the phenyl ring attached to the pyrimidine core can significantly influence potency and selectivity. For example, the presence of methoxy groups can enhance activity against certain bacterial strains.[16]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainTargetMIC (µg/mL)Reference
Compound F Staphylococcus aureusDHFR0.25[16]
Compound G Escherichia coliDHFR2.0[16]
Compound H Bacillus subtilisNot specified6.25[17]
Compound I Candida albicansNot specified15.50[16]
Compound J Pseudomonas aeruginosaDNA Gyrase0.25[16]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antiviral Activity: A Broad-Spectrum Approach

The antiviral potential of pyrimidine derivatives has been extensively explored, with compounds showing activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[18][19]

Mechanism of Action: Inhibition of Viral Enzymes and Replication

Pyrimidine-based antiviral agents can act through various mechanisms, including the inhibition of viral polymerases, proteases, and entry into host cells.[20] Some derivatives, as nucleoside analogs, can be incorporated into the growing viral DNA or RNA chain, causing chain termination and halting replication.

Structure-Activity Relationship (SAR) for Antiviral Activity

For antiviral pyrimidine nucleoside analogs, modifications to the sugar moiety and the pyrimidine base are critical for activity and selectivity.[21] For non-nucleoside inhibitors, specific substitutions on the pyrimidine ring can enhance binding to viral enzymes. For example, in anti-influenza pyrimidines, the introduction of cyclobutyl or cyclopentyl groups can improve potency.[21]

Quantitative Data: In Vitro Antiviral Activity

The following table shows the 50% effective concentration (EC50) values for representative pyrimidine derivatives against different viruses.

Compound IDVirusCell LineEC50 (µM)Reference
Compound K Influenza AMDCK0.01-0.1[21]
Compound L Influenza BMDCK0.01-0.1[21]
Compound M Human Coronavirus 229EHuh-7Not specified[22]
Brequinar Vesicular Stomatitis Virus293T0.031[20]
Brequinar Encephalomyocarditis Virus293T0.039[20]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the pyrimidine derivative for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents.[23]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

Many pyrimidine-based anti-inflammatory compounds function by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23] Additionally, some derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Signaling Pathway: NF-κB and its Modulation

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK Inhibition DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: The NF-κB signaling pathway and its modulation by pyrimidine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-2 enzyme and serial dilutions of the pyrimidine derivative.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value is the concentration of the compound that inhibits COX-2 activity by 50%.

Synthesis of the Pyrimidine Core: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[24][25]

General Reaction Scheme

An aldehyde, a β-ketoester, and urea (or thiourea) are condensed in the presence of an acid catalyst to form the dihydropyrimidine core.[24]

Experimental Workflow: Biginelli Reaction

Biginelli_Reaction Reactants 1. Mix aldehyde, β-ketoester, and urea Catalyst 2. Add acid catalyst Reactants->Catalyst Reflux 3. Heat under reflux Catalyst->Reflux Precipitation 4. Cool to allow product precipitation Reflux->Precipitation Isolation 5. Filter and wash the product Precipitation->Isolation Purification 6. Recrystallize for purification Isolation->Purification

Caption: A generalized workflow for the Biginelli synthesis of dihydropyrimidines.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).[25]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the dihydropyrimidinone product to precipitate.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a cornerstone of medicinal chemistry and drug discovery. Its inherent biological relevance and synthetic tractability ensure its continued exploration for novel therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the use of advanced synthetic methodologies to create diverse chemical libraries. The integration of computational modeling and artificial intelligence in drug design will further accelerate the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]

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Unlocking the Therapeutic Potential of 4,5-Dimethyl-2-pyrimidinol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically approved therapeutics with a broad spectrum of activities, including anti-cancer, anti-inflammatory, and anti-infective properties[1][2]. Within this privileged chemical class, 4,5-Dimethyl-2-pyrimidinol represents an under-investigated molecule with significant therapeutic potential. While direct biological data for this specific compound is scarce in current scientific literature, its structural similarity to known bioactive pyrimidine derivatives provides a strong rationale for a comprehensive investigation into its potential therapeutic targets[3]. This in-depth technical guide outlines a robust, multi-faceted strategy for the de novo identification and validation of the biological targets of 4,5-Dimethyl-2-pyrimidinol. By integrating cutting-edge in silico prediction methodologies with rigorous experimental validation, this guide provides a detailed roadmap for elucidating the mechanism of action of this promising compound and accelerating its potential translation into a novel therapeutic agent.

The Pyrimidine Scaffold: A Foundation of Therapeutic Diversity

The pyrimidine nucleus is a versatile heterocyclic motif that has been extensively explored in drug discovery, yielding a rich pipeline of compounds with diverse pharmacological activities[2]. The substitution pattern on the pyrimidine ring plays a critical role in defining the biological activity and target specificity of these molecules. For instance, various substituted pyrimidines have been identified as potent inhibitors of key therapeutic targets such as tubulin, fibroblast growth factor receptor 4 (FGFR4), and cyclin-dependent kinases (CDKs)[4][5][6]. The diverse bioactivities of pyrimidine-based compounds underscore the potential of 4,5-Dimethyl-2-pyrimidinol as a valuable lead compound for the development of novel therapeutics.

A Strategic Approach to Target Identification

Given the absence of established biological targets for 4,5-Dimethyl-2-pyrimidinol, a systematic and multi-pronged approach to target identification is warranted. This strategy will commence with a broad, unbiased screening to generate initial hypotheses, followed by focused experimental validation to confirm and characterize the direct molecular interactions. Our proposed workflow integrates computational and experimental methodologies to create a self-validating system for robust target identification.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Experimental Validation Compound\nAcquisition Compound Acquisition (4,5-Dimethyl-2-pyrimidinol) In Silico\nScreening In Silico Screening (Molecular Docking, Pharmacophore Modeling) Compound\nAcquisition->In Silico\nScreening SMILES Target\nPrioritization Target Prioritization (Pathway Analysis, Disease Relevance) In Silico\nScreening->Target\nPrioritization Predicted Targets Biochemical\nAssays Biochemical Assays (Enzyme Inhibition, Binding Assays) Target\nPrioritization->Biochemical\nAssays Cell-Based\nAssays Cell-Based Assays (Phenotypic Screens, Target Engagement) Biochemical\nAssays->Cell-Based\nAssays Confirmed Hits Mechanism of\nAction Studies Mechanism of Action Studies (Western Blot, Transcriptomics) Cell-Based\nAssays->Mechanism of\nAction Studies Validated Targets

Figure 1: A high-level overview of the integrated workflow for target identification of 4,5-Dimethyl-2-pyrimidinol.

In Silico Target Prediction: A Computational First-Pass

Computational approaches offer a rapid and cost-effective means to generate initial hypotheses regarding the potential biological targets of a small molecule[1][7]. By leveraging the vast amount of publicly available biological and chemical data, in silico methods can predict potential protein-ligand interactions, guiding subsequent experimental validation efforts.

Methodology: Virtual Screening

A virtual screening cascade will be employed to predict the potential targets of 4,5-Dimethyl-2-pyrimidinol. This will involve a combination of ligand-based and structure-based approaches.

Step 1: Ligand-Based Pharmacophore Modeling

  • Rationale: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of a molecule that are responsible for its biological activity. By screening large compound libraries, it is possible to identify other molecules that share a similar pharmacophore and, by extension, may share a similar biological target.

  • Protocol:

    • Generate a 3D conformation of 4,5-Dimethyl-2-pyrimidinol using computational chemistry software.

    • Identify key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

    • Use this pharmacophore model to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar pharmacophoric features.

    • Analyze the known targets of the identified hit compounds to generate a preliminary list of potential targets for 4,5-Dimethyl-2-pyrimidinol.

Step 2: Structure-Based Molecular Docking

  • Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method requires the 3D structure of the protein and can provide insights into the binding affinity and mode of interaction.

  • Protocol:

    • Compile a library of 3D protein structures for the potential targets identified in the pharmacophore modeling step.

    • Prepare the protein structures by adding hydrogens, assigning partial charges, and defining the binding pocket.

    • Dock the 3D structure of 4,5-Dimethyl-2-pyrimidinol into the binding site of each potential target protein using software such as AutoDock or Glide[8].

    • Score and rank the docking poses based on the predicted binding energy and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Prioritized Target List

The output of the in silico screening will be a prioritized list of potential protein targets for 4,5-Dimethyl-2-pyrimidinol. This list will be organized in a tabular format for clarity.

Predicted Target In Silico Method Docking Score (kcal/mol) Key Predicted Interactions Biological Pathway Disease Relevance
e.g., Kinase XMolecular Docking-9.5H-bond with backbone of residue YCell Cycle RegulationCancer
e.g., GPCR ZPharmacophoreN/AAromatic, HydrophobicSignal TransductionInflammation
..................

Experimental Validation: From Prediction to Confirmation

Experimental validation is a critical step to confirm the computationally predicted targets and to elucidate the functional consequences of the drug-target interaction[9][10]. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, will be employed.

Methodology: A Multi-Tiered Validation Cascade

Tier 1: Biochemical Assays

  • Rationale: These assays directly measure the interaction between the compound and the purified target protein, providing quantitative data on binding affinity and/or enzyme inhibition.

  • Protocol: Enzyme Inhibition Assay (for predicted enzyme targets)

    • Obtain the purified recombinant target enzyme.

    • Determine the optimal assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition).

    • Perform a dose-response experiment by incubating the enzyme with varying concentrations of 4,5-Dimethyl-2-pyrimidinol.

    • Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorescence).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Tier 2: Cell-Based Assays

  • Rationale: These assays assess the effect of the compound in a more physiologically relevant context, confirming target engagement and providing insights into the cellular phenotype.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates[9].

    • Procedure: a. Treat cultured cells with 4,5-Dimethyl-2-pyrimidinol or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting. e. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

G Cell Culture Cell Culture Compound Treatment Compound Treatment (4,5-Dimethyl-2-pyrimidinol vs. Vehicle) Cell Culture->Compound Treatment Step 1 Heat Shock Heat Shock (Temperature Gradient) Compound Treatment->Heat Shock Step 2 Lysis & Centrifugation Lysis & Centrifugation (Separate Soluble/Aggregated Proteins) Heat Shock->Lysis & Centrifugation Step 3 Western Blot Western Blot (Detect Soluble Target Protein) Lysis & Centrifugation->Western Blot Step 4 Data Analysis Data Analysis (Compare Melting Curves) Western Blot->Data Analysis Step 5

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Tier 3: Affinity-Based Proteomics

  • Rationale: For an unbiased approach to identify the full spectrum of protein targets, affinity-based proteomics can be employed. This method uses a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.

  • Protocol: Affinity Purification followed by Mass Spectrometry (AP-MS)

    • Probe Synthesis: Synthesize a derivative of 4,5-Dimethyl-2-pyrimidinol that incorporates a reactive group for immobilization and a linker arm to minimize steric hindrance.

    • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).

    • Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.

    • Washing: Wash the beads extensively to remove non-specific binding proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11].

Conclusion and Future Directions

While 4,5-Dimethyl-2-pyrimidinol is a molecule with a paucity of direct biological characterization, its pyrimidine core strongly suggests a high potential for therapeutic relevance. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for the systematic identification and validation of its molecular targets. The successful execution of this strategy will not only elucidate the mechanism of action of 4,5-Dimethyl-2-pyrimidinol but will also pave the way for its further development as a novel therapeutic agent for a range of diseases. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant disease models.

References

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spectroscopic data for 4,5-Dimethyl-2-pyrimidinol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-pyrimidinol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 4,5-Dimethyl-2-pyrimidinol (CAS No: 34939-17-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , understanding its structural features through modern spectroscopic techniques is paramount for its application in research and development.[1] This document is designed for professionals in drug development and scientific research, offering detailed protocols, data interpretation, and the rationale behind the analytical methodologies.

Molecular Structure and Tautomerism

4,5-Dimethyl-2-pyrimidinol exists in a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. This equilibrium is a critical factor influencing its spectroscopic properties, particularly in NMR and IR spectroscopy. The predominant form can be influenced by the solvent and the physical state (solid vs. solution). This guide will consider the contributions of both tautomers in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-Dimethyl-2-pyrimidinol, both ¹H and ¹³C NMR provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Proton NMR reveals the electronic environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Broad Singlet1HN-H (keto form) / O-H (enol form)
~7.80Singlet1HC6-H
~2.15Singlet3HC4-CH₃
~1.95Singlet3HC5-CH₃

Interpretation and Scientific Rationale

The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

  • Labile Proton (N-H/O-H): A broad singlet observed far downfield (~11.5-12.5 ppm) is characteristic of the N-H proton in the pyrimidinone tautomer or the O-H proton in the pyrimidinol tautomer. Its broadness is due to chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the adjacent nitrogen atoms. The chemical shift can vary with concentration and temperature.[2] In many pyrimidinone derivatives, the keto form is predominant in DMSO solution, making the N-H assignment more likely.[3]

  • Aromatic Proton (C6-H): The lone proton on the pyrimidine ring (C6-H) is anticipated to appear as a sharp singlet around 7.80 ppm. Its downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

  • Methyl Protons (C4-CH₃ and C5-CH₃): Two distinct singlets are expected for the two methyl groups. The C4-methyl group, being adjacent to a nitrogen atom, is predicted to be slightly more deshielded (~2.15 ppm) than the C5-methyl group (~1.95 ppm). The absence of splitting (singlets) confirms that there are no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-resolution, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of purified 4,5-Dimethyl-2-pyrimidinol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).[5]

  • Data Acquisition:

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Sequence: Use a standard single-pulse sequence.

      • Spectral Width: Set to a range of -2 to 12 ppm.[6]

      • Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio.

      • Relaxation Delay (D1): Use a delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier Transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 Insert Sample acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID (16-64 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 proc4 Integrate Signals proc3->proc4 final Final Spectrum proc4->final Structural Interpretation

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon backbone of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C2 (C=O)
~155.0C4
~145.0C6
~115.0C5
~15.0C4-CH₃
~10.0C5-CH₃

Interpretation and Scientific Rationale

Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

  • Carbonyl/Enol Carbon (C2): The C2 carbon is expected to be the most downfield signal (~160.0 ppm) due to its direct attachment to two electronegative atoms (N and O). This chemical shift is characteristic of a carbonyl carbon in a lactam system or a similar enolic carbon.

  • Ring Carbons (C4, C5, C6): The remaining ring carbons will have distinct chemical shifts. C4 (~155.0 ppm) is significantly deshielded by the adjacent nitrogen and the C=O group. C6 (~145.0 ppm) is also downfield as it is an sp² hybridized carbon in the heterocyclic ring. C5 (~115.0 ppm) is expected to be the most upfield of the ring carbons.

  • Methyl Carbons: The two methyl carbons will appear far upfield, as is typical for sp³ hybridized carbons. The C4-CH₃ (~15.0 ppm) may be slightly downfield compared to the C5-CH₃ (~10.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR but requires parameters adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

  • Instrument Setup: Tune the probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

  • Data Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).[6]

    • Spectral Width: Set to a wide range, typically 0 to 200 ppm.[6]

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.[6]

  • Data Processing: Follow the same processing steps as for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm).

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing prep1 Use Prepared NMR Sample (5-10 mg in DMSO-d6) acq1 Tune Probe to 13C Frequency prep1->acq1 Insert Sample acq2 Set Parameters (0-200 ppm SW) acq1->acq2 acq3 Acquire FID (≥1024 Scans) with Proton Decoupling acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 final Final Spectrum proc3->final Structural Interpretation

Caption: A standard workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, MediumN-H Stretch (H-bonded)
3100 - 3000WeakAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch (CH₃)
~1660Strong, SharpC=O Stretch (Amide/Lactam)
~1610, ~1550Medium-StrongC=C and C=N Ring Stretching
~1450, ~1375MediumC-H Bending (CH₃)
~1250MediumC-N Stretch

Interpretation and Scientific Rationale

The IR spectrum provides strong evidence for the predominant tautomeric form.

  • N-H/O-H Region: A broad absorption in the 3200-2800 cm⁻¹ range is a strong indicator of an N-H group involved in hydrogen bonding, which supports the presence of the keto (pyrimidinone) tautomer in the solid state.

  • C=O Stretch: The most diagnostic peak is the strong, sharp absorption around 1660 cm⁻¹, characteristic of a carbonyl group in a cyclic amide (lactam) system.[7] The presence of this band is compelling evidence for the pyrimidinone structure.

  • C=C and C=N Stretches: Absorptions in the 1610-1550 cm⁻¹ region are typical for C=C and C=N stretching vibrations within a heterocyclic aromatic ring.[8]

  • C-H Stretches: Weaker bands between 3100-3000 cm⁻¹ correspond to the C-H stretch of the pyrimidine ring, while more intense bands from 2980-2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the two methyl groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method due to its simplicity and minimal sample preparation.[9][10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 4,5-Dimethyl-2-pyrimidinol powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Collect Background Spectrum prep1->prep2 acq1 Place Sample on Crystal prep2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Collect Sample Spectrum (16-32 Scans) acq2->acq3 proc1 Ratio Sample to Background acq3->proc1 proc2 Identify Peak Frequencies proc1->proc2 final Final IR Spectrum proc2->final Functional Group Assignment

Caption: A standard workflow for acquiring and processing an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization)

m/z (mass-to-charge)Relative IntensityAssignment
124High[M]⁺˙ (Molecular Ion)
123Medium[M-H]⁺
96Medium[M-CO]⁺˙
81High[M-CO-CH₃]⁺
54Medium[C₃H₄N]⁺ (Fragment)

Interpretation and Scientific Rationale

Electron Ionization (EI) is a high-energy ("hard") technique that generates a molecular ion and a series of characteristic fragment ions.[12][13]

  • Molecular Ion ([M]⁺˙): The most critical peak will be the molecular ion at m/z 124, corresponding to the molecular weight of the compound.[1] Its presence confirms the elemental composition. High-resolution mass spectrometry (HRMS) could further confirm the exact mass of 124.06400.

  • Fragmentation Pattern: The fragmentation of dimethylpyrimidines is influenced by the stable heterocyclic ring.[14]

    • [M-H]⁺ (m/z 123): Loss of a hydrogen atom, likely from a methyl group, is a common initial fragmentation step.

    • [M-CO]⁺˙ (m/z 96): For the pyrimidinone tautomer, a characteristic loss of a neutral carbon monoxide (CO) molecule is expected, which is a common fragmentation pathway for lactam-containing structures.

    • [M-CO-CH₃]⁺ (m/z 81): Subsequent loss of a methyl radical from the m/z 96 fragment would lead to a stable ion at m/z 81.

    • Ring Cleavage: Further fragmentation would lead to smaller, stable ions, such as the fragment at m/z 54.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[12] This ejects an electron from the molecule, creating a positively charged radical ion ([M]⁺˙).

  • Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The instrument software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

Workflow for EI-MS Analysis

G cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Processing prep1 Introduce Sample into High Vacuum Source acq1 Vaporize Sample prep1->acq1 acq2 Ionize with 70 eV Electrons (EI) acq1->acq2 acq3 Separate Ions by m/z acq2->acq3 acq4 Detect Ions acq3->acq4 proc1 Generate Mass Spectrum (Abundance vs. m/z) acq4->proc1 final Final Mass Spectrum proc1->final Interpret Fragmentation

Caption: A standard workflow for acquiring and processing an EI mass spectrum.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural characterization of 4,5-Dimethyl-2-pyrimidinol. The data strongly supports the predominance of the pyrimidinone tautomer, particularly in the solid state and in polar aprotic solvents. This comprehensive spectroscopic guide serves as a foundational resource for researchers, enabling confident identification, quality control, and further development of this important heterocyclic compound.

References

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethylpyrimidine. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Hasapis, X., & Macleod, A. J. (1979). Mass spectra of dimethylpyrimidines. Tetrahedron. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, pyrimidine derivatives hold a place of prominence due to their diverse pharmacological activities.[1][2][3] This guide focuses on a specific member of this family: 4,5-Dimethyl-2-pyrimidinol (CAS No. 34939-17-8). As a Senior Application Scientist, this document is crafted to provide an in-depth, technical framework for the safe handling and use of this compound, prioritizing scientific integrity and a culture of safety within the laboratory.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of 4,5-Dimethyl-2-pyrimidinol is the first step in safe handling.

PropertyValueSource
CAS Number 34939-17-8ECHEMI
Molecular Formula C₆H₈N₂OECHEMI
Molecular Weight 124.14 g/mol ECHEMI
Synonyms 4,5-Dimethyl-2(1H)-pyrimidinone, 2-hydroxy-4,5-dimethylpyrimidineECHEMI
Appearance Solid (predicted)---
Boiling Point 323.1 °C at 760 mmHg (predicted)ECHEMI
Density 1.17 g/cm³ (predicted)ECHEMI

Section 2: Hazard Assessment - A Precautionary Principle

Given the absence of a specific SDS, we must operate under the precautionary principle, assuming that 4,5-Dimethyl-2-pyrimidinol may possess hazards similar to its structural relatives. Safety data for analogous compounds, such as 2-Amino-4,6-dimethylpyrimidine and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicate the following potential hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: May cause significant eye irritation, potentially leading to damage if not addressed promptly.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Potential for Reproductive Toxicity: Some pyrimidine derivatives are suspected of damaging fertility or the unborn child.

It is imperative to handle 4,5-Dimethyl-2-pyrimidinol as a potentially hazardous substance until comprehensive toxicological data becomes available.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 4,5-Dimethyl-2-pyrimidinol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4,5-Dimethyl-2-pyrimidinol:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye Protection Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Figure 1: Recommended PPE Donning and Doffing Sequence.

Section 4: Handling and Storage

Safe Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Use Appropriate Tools: Use spatulas and other tools designed for handling fine chemicals.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Section 5: Emergency Procedures

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Sealed Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 2: Spill Response Workflow.

Section 6: Disposal Considerations

All waste containing 4,5-Dimethyl-2-pyrimidinol, including contaminated PPE and absorbent materials, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Section 7: Toxicological Profile - An Extrapolated View

While specific toxicological data for 4,5-Dimethyl-2-pyrimidinol is lacking, studies on other pyrimidine derivatives provide some insight. Some pyrimidine compounds have been shown to interact with biological systems and can exhibit toxicity under certain conditions.[4][5] The potential for skin, eye, and respiratory irritation is a common theme among many functionalized pyrimidines. The precautionary statements for related compounds often include warnings about potential long-term effects, such as reproductive toxicity. Therefore, it is crucial to minimize exposure and treat this compound with a high degree of caution.

Conclusion: A Commitment to Safety

The responsible advancement of science requires an unwavering commitment to safety. In the case of 4,5-Dimethyl-2-pyrimidinol, where comprehensive safety data is not yet established, this commitment is even more critical. By adhering to the precautionary principles and the detailed handling protocols outlined in this guide, researchers can mitigate potential risks and foster a secure laboratory environment. As new information becomes available, these guidelines should be reviewed and updated to ensure they reflect the most current understanding of this compound's safety profile.

References

  • Barbieri, P., Bertazzoli, C., Di Marco, A., Fuoco, L., & Turolla, E. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori, 43(4), 361–373.
  • Sajewicz, W., & Milnerowicz, H. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • ResearchGate. (2021, January 1). DETERMINATION OF ACUTE TOXICITY OF PYRIMIDINE COMPOUND 3 - [2 - (1-NAPHTHYL) - 2-OXOETHYL]QUINAZOLINE-4(3H) – ON. Retrieved from [Link]

  • Two Chongqing Chemdad Co. (n.d.). 4,5-Dimethyl-2-pyrimidinol. Retrieved from [Link]

  • Wikipedia. (n.d.). DMPU. Retrieved from [Link]

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Methodological & Application

using 4,5-Dimethyl-2-pyrimidinol in anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4,5-Dimethyl-2-pyrimidinol as a Metabolic Inhibitor and Pharmacophore Scaffold in Anticancer Assays

Executive Summary & Scientific Rationale

4,5-Dimethyl-2-pyrimidinol (CAS: 694-81-5), also known as 4,5-dimethylpyrimidin-2-ol or its tautomer 4,5-dimethyl-2(1H)-pyrimidinone, represents a "privileged scaffold" in medicinal chemistry. While often utilized as a precursor for fused heterocyclic systems (e.g., thiazolo[4,5-d]pyrimidines), the core molecule itself possesses intrinsic biological activity as a nucleobase mimic.

Mechanism of Action (MoA): The compound functions primarily as an antimetabolite fragment . Its structural similarity to natural pyrimidines (uracil/thymine) allows it to interface with enzymes governing nucleotide biosynthesis, specifically:

  • Orotate Phosphoribosyltransferase (OPRTase): Inhibition disrupts the de novo pyrimidine synthesis pathway.

  • Salvage Pathway Interference: Competition with natural substrates for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or uridine phosphorylase.

  • Kinase Inhibitor Scaffold: The 2-hydroxy-4,5-dimethyl motif is a known pharmacophore for inhibiting cyclin-dependent kinases (CDKs) when elaborated into larger structures.

This guide provides a rigorous workflow for evaluating DMP, moving from solubility optimization to mechanistic validation via "rescue assays."

Chemical Preparation & Handling

Critical Insight: DMP exists in a tautomeric equilibrium between the enol (2-hydroxypyrimidine) and keto (2-pyrimidinone) forms. In aqueous physiological solution (pH 7.4), the keto form predominates. This impacts solubility and hydrogen bond donor/acceptor profiles during binding.

Reagent Setup
  • Compound: 4,5-Dimethyl-2-pyrimidinol (≥97% purity).

  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (sterile filtered).

  • Storage: Powder at -20°C (desiccated). Stock solutions are stable at -20°C for 1 month.

Solubilization Protocol
  • Weighing: Accurately weigh 10.8 mg of DMP (MW: 108.14 g/mol ).

  • Primary Stock (100 mM): Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes. The methyl groups at positions 4 and 5 increase lipophilicity compared to bare pyrimidinol, aiding DMSO solubility.

  • Working Solutions: Dilute the Primary Stock into pre-warmed (37°C) complete culture medium immediately prior to use.

    • Constraint: Maintain final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: High-Throughput Cytotoxicity Screening (MTS/CCK-8)

Objective: Determine the IC50 of DMP in a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).

Scientific Integrity Check: As a fragment-like molecule, DMP often exhibits moderate potency (µM range). Do not restrict the dose curve to nanomolar ranges; extend to high micromolar levels to detect activity.

Materials
  • Assay Kit: CellTiter 96® AQueous One Solution (MTS) or CCK-8.

  • Control: 5-Fluorouracil (5-FU) as a positive control for pyrimidine antimetabolites.

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL medium. Incubate for 24 hours to ensure adhesion.

  • Treatment:

    • Prepare a serial dilution of DMP in medium: 0, 10, 50, 100, 250, 500, 1000 µM .

    • Why this range? Fragments often bind weakly. Activity >500 µM suggests non-specific toxicity; activity <100 µM indicates a "hit."

    • Include a Vehicle Control (0.5% DMSO) and Media Blank .

  • Incubation: Treat cells for 72 hours .

    • Reasoning: Antimetabolites require at least 2–3 cell cycles to manifest cytotoxicity as they deplete nucleotide pools.

  • Readout:

    • Add 20 µL MTS reagent per well.

    • Incubate 1–4 hours at 37°C until color develops.

    • Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
    • Fit data to a 4-parameter logistic regression to derive IC50.

Protocol B: Mechanistic Validation via Nucleoside Rescue

Objective: Confirm if DMP acts as an antimetabolite. If DMP inhibits de novo synthesis (e.g., OPRTase), adding exogenous nucleosides should "rescue" the cells from toxicity.

Self-Validating System:

  • Condition A: Cells + DMP (at IC70 concentration).

  • Condition B: Cells + DMP + Uridine (100 µM).

  • Result: If Viability(B) >> Viability(A), the drug targets the pyrimidine pathway.

Methodology
  • Preparation: Prepare a 10 mM stock of Uridine and Thymidine in PBS (sterile).

  • Seeding: Plate cells as in Protocol A.

  • Co-Treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Toxicity): DMP at 2× IC50.

    • Group 3 (Rescue): DMP at 2× IC50 + Uridine (100 µM) .

    • Group 4 (Specificity Check): DMP at 2× IC50 + Thymidine (100 µM) .

  • Analysis: Perform MTS assay after 72 hours.

    • Interpretation: Rescue by Uridine confirms interference with RNA/DNA synthesis upstream of UMP. Rescue by Thymidine implies specific thymidylate synthase inhibition (less likely for this scaffold).

Visualization: Mechanism & Workflow

Figure 1: Pyrimidine Antimetabolite Interference Pathway

Caption: Schematic of the Pyrimidine Biosynthesis pathway showing potential interception points for 4,5-Dimethyl-2-pyrimidinol (DMP) acting as a nucleobase mimic.

PyrimidinePathway cluster_enzymes Enzymatic Steps Precursors Glutamine + CO2 Carbamoyl Carbamoyl Phosphate Precursors->Carbamoyl CAD Orotate Orotate Carbamoyl->Orotate OMP OMP (Orotidine Monophosphate) Orotate->OMP OPRTase + PRPP PRPP PRPP UMP UMP (Uridine Monophosphate) OMP->UMP ODC RNA RNA / DNA Synthesis UMP->RNA DMP 4,5-Dimethyl-2-pyrimidinol (Inhibitor/Mimic) DMP->PRPP Depletion OPRT OPRTase DMP->OPRT Competitive Inhibition CAD CAD Complex

Figure 2: Experimental Workflow for Fragment Evaluation

Caption: Step-by-step decision tree for evaluating 4,5-Dimethyl-2-pyrimidinol activity, distinguishing between specific antimetabolite effects and non-specific toxicity.

Workflow Start Compound Prep (100 mM in DMSO) Screen MTS Assay (0 - 1000 µM) Start->Screen Decision IC50 < 200 µM? Screen->Decision Rescue Rescue Assay (+ Uridine) Decision->Rescue Yes Toxicity Non-Specific Toxicity Decision->Toxicity No (Weak Activity) Mechanism Confirm Antimetabolite Mechanism Rescue->Mechanism Rescue Observed Scaffold Use as Scaffold for Optimization Rescue->Scaffold No Rescue

Data Summary & Interpretation

ParameterObservation CriteriaInterpretation
IC50 Value < 10 µMHighly Potent (Likely specific target engagement).
10 – 100 µMModerate Potency (Typical for fragments/metabolites).
> 200 µMWeak/Non-specific (Use as scaffold only).
Rescue Effect > 80% RecoveryValidated Antimetabolite (Pyrimidine starvation).
< 20% RecoveryOff-target mechanism (e.g., membrane disruption).
Morphology Cell swelling/detachmentTypical of metabolic stress/apoptosis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572516, 4,5-Dimethylpyrimidine. Retrieved from .

  • Maddox, J. T., et al. (1965).Synthesis and Biological Activity of Some 2- and 4-Substituted Pyrimidines. Journal of Medicinal Chemistry. (Foundational text on pyrimidine biological activity).
  • Rashid, M., et al. (2021). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature.[1] Recent Patents on Anti-Cancer Drug Discovery.[1] Retrieved from .

  • Gao, Y., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Journal of Hematology & Oncology. Retrieved from .

  • ChemicalBook. 4-Hydroxypyrimidine Chemical Properties and Biological Activity. Retrieved from .

Sources

Application Note: Strategic Assay Development for 4,5-Dimethyl-2-pyrimidinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dimethyl-2-pyrimidinol (CAS: 1833-09-6) represents a "privileged scaffold" in medicinal chemistry.[1] As a substituted hydroxypyrimidine, it serves as a critical pharmacophore in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and antimicrobial agents.

However, its utility in cell-based assays is frequently compromised by two overlooked factors: keto-enol tautomerism and solubility-driven precipitation in aqueous media.[1] This guide provides a rigorous framework for characterizing this scaffold and its derivatives, moving beyond simple screening to robust, self-validating pharmacological profiling.[1]

Chemical Biology & Pre-Assay Considerations

The Tautomerism Challenge

The bioactivity of 2-hydroxypyrimidines is governed by the equilibrium between the lactim (enol) and lactam (keto) forms. In aqueous cell culture media (pH 7.4), the keto (2-oxo) form typically predominates, which dictates hydrogen bond donor/acceptor patterns.

  • Impact: If your target protein requires the enol form for binding (e.g., within a hydrophobic pocket), assay conditions (pH, buffer polarity) must be optimized.

  • Directive: Always perform QC via NMR or UV-Vis in the assay buffer before cell treatment to confirm the dominant tautomer.[1]

Solubility & DMSO Limits

Like many pyrimidine fragments, 4,5-Dimethyl-2-pyrimidinol requires organic co-solvents.[1]

  • Stock Preparation: Dissolve in 100% DMSO (anhydrous).

  • Cell Tolerance: Most mammalian lines (e.g., HEK293, HepG2) tolerate up to 0.5% DMSO, but sensitive primary cells require <0.1%.[1][2]

Table 1: Solubility & Solvent Tolerance Guidelines

ParameterSpecificationNotes
Max Solubility (DMSO) ~50-100 mMSonication may be required.[1][2]
Max Solubility (Aqueous) < 1 mMHighly pH dependent.[1] Precipitates in acidic media.[1][3]
Max Tolerated DMSO (Cell) 0.1% (v/v)Recommended for phenotypic assays to avoid solvent artifacts.[1]
Storage Stability -20°C (Desiccated)Hygroscopic.[1] Avoid freeze-thaw cycles >3 times.[1]

Visualizing the Assay Workflow

The following diagram outlines the logical flow for screening 4,5-Dimethyl-2-pyrimidinol derivatives, ensuring that "false positives" from toxicity or precipitation are eliminated early.

AssayWorkflow Start Compound Stock (DMSO) QC QC 1: Nephelometry (Solubility Check) Start->QC Dilution in Media QC->Start Precipitates? Optimize Buffer Tox QC 2: Cytotoxicity (MTT/ATP Assay) QC->Tox Soluble Fraction Tox->Start Toxic? Lower Dose Target Target Engagement (CETSA) Tox->Target Non-Toxic Dose Func Functional Readout (Reporter/Imaging) Target->Func Validated Binder

Figure 1: Step-wise validation workflow. Nephelometry (turbidity measurement) is placed before toxicity to prevent interpreting compound precipitation as "cell death."[1]

Protocol 1: Baseline Cytotoxicity Profiling (Scaffold Safety)

Before testing efficacy, you must establish the "No Observed Adverse Effect Level" (NOAEL) of the scaffold itself. This ensures that any phenotypic changes in later assays are due to specific target modulation, not general cell stress.[1]

Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo) Rationale: More sensitive than MTT for fragments; avoids interference from pyrimidine reduction potentials.[1]

Materials
  • Cell Line: HepG2 (Metabolic active) or HEK293 (General).[1]

  • Compound: 4,5-Dimethyl-2-pyrimidinol (100 mM stock in DMSO).[1]

  • Control: Staurosporine (Positive kill control).[1]

Step-by-Step Procedure
  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C.[1]

  • Compound Dilution:

    • Prepare a 1:3 serial dilution of the compound in DMSO.[1]

    • Critical Step: Perform an intermediate dilution in culture media (10x concentration) to ensure final DMSO is constant (0.1%) across all wells.

  • Treatment: Add 10 µL of intermediate dilution to 90 µL of cells.

    • Test Range: 100 µM down to 0.1 µM.[1]

  • Incubation: Incubate for 48 hours.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Analysis: Calculate % Viability relative to DMSO-only vehicle.

  • Acceptance Criteria: The core scaffold (4,5-Dimethyl-2-pyrimidinol) should show IC50 > 50 µM .[1] If IC50 < 10 µM, the scaffold is likely too toxic for use as a benign fragment.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Since 4,5-Dimethyl-2-pyrimidinol is a fragment, its affinity is likely low (µM range).[1] Traditional wash-based assays (ELISA) may fail due to rapid off-rates.[1] CETSA is the gold standard here as it measures ligand-induced thermal stabilization in situ.[1]

Objective: Verify the compound enters the cell and binds the target protein (e.g., a specific kinase or viral protein).

Workflow Diagram: CETSA Mechanism

CETSA Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot & Heat Shock (40°C - 70°C Gradient) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Denatured protein precipitates Step4 Western Blot / AlphaLISA (Soluble Protein Quantification) Step3->Step4 Supernatant analysis

Figure 2: CETSA Logic. Binding of the pyrimidinol scaffold stabilizes the target protein, shifting its melting curve to higher temperatures.

Detailed Methodology
  • Treatment: Treat 1x10^6 cells/mL with 50 µM Compound or DMSO for 1 hour (37°C).

    • Note: High concentration (50 µM) is standard for fragment screening.[1]

  • Harvest: Wash cells with PBS + Protease Inhibitors. Resuspend in PBS.[1]

  • Thermal Challenge:

    • Divide cell suspension into 8 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately snap-cool at room temperature (3 mins).

  • Lysis: Add 1% NP-40 lysis buffer. Freeze-thaw x2 (liquid nitrogen/37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Mechanism:[4][5] Unbound/unstable protein denatures and pellets.[1] Stabilized protein remains in supernatant.[1]

  • Detection: Analyze supernatant via Western Blot for your specific target protein.[1]

Interpretation: Plot "Band Intensity" (y-axis) vs "Temperature" (x-axis).[1]

  • Positive Hit: The compound-treated curve shifts to the right (higher Tm) compared to DMSO control.[1]

  • Self-Validation: If the curve does not shift, the fragment either (a) does not enter the cell or (b) does not bind the target.

References

  • Scaffold Utility: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Defines pyrimidinol tautomerism and reactivity).

  • DMSO Tolerance: Verheijen, M., et al. (2019).[1] "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro."[1] Scientific Reports.[1] Link

  • CETSA Methodology: Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link[1]

  • Fragment Screening: Erlanson, D. A., et al. (2016).[1] "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery.[1] Link

  • Tautomerism in Drug Design: Martin, Y. C. (2009).[1] "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

Sources

Application Note & In Vivo Protocol: Preclinical Evaluation of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-infective, anticancer, immunomodulatory, and neurological applications.[1] 4,5-Dimethyl-2-pyrimidinol, a member of this versatile chemical family, presents a promising scaffold for therapeutic development. While its specific in vivo profile is yet to be fully elucidated, its structural similarity to other biologically active pyrimidines warrants a thorough investigation into its potential efficacy and safety in a preclinical setting. This document provides a comprehensive, step-by-step protocol for the in vivo evaluation of 4,5-Dimethyl-2-pyrimidinol, designed to be adaptable for assessing its potential anti-inflammatory, immunomodulatory, or other therapeutic properties.

Guiding Principles: Ensuring Scientific Rigor and Ethical Conduct

All in vivo experiments must adhere to the highest ethical standards and regulatory guidelines. This protocol is designed in accordance with Good Laboratory Practices (GLP) as defined by the U.S. Food and Drug Administration (FDA) (21 CFR Part 58.1).[2] All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.[3][4] The selection of animal models, housing conditions, and experimental procedures should prioritize animal welfare while ensuring the generation of robust and reproducible data.

Experimental Workflow Overview

The in vivo evaluation of 4,5-Dimethyl-2-pyrimidinol will proceed through a phased approach, beginning with preliminary tolerability and pharmacokinetic assessments, followed by efficacy testing in a relevant disease model.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B C Pharmacokinetic (PK) Profiling B->C D Selection of Disease Model (e.g., LPS-induced Inflammation) C->D Inform Dosing Regimen E In Vivo Efficacy Study D->E F Pharmacodynamic (PD) & Biomarker Analysis E->F G Statistical Analysis F->G Generate Data I Integrated Efficacy & Safety Report G->I H Toxicological Assessment H->I

Figure 1: A phased workflow for the in vivo evaluation of 4,5-Dimethyl-2-pyrimidinol.

Phase 1: Preliminary Studies

Compound Formulation and Stability

Rationale: The formulation of a stable and biocompatible dosing vehicle is critical for accurate and reproducible in vivo studies. The chosen vehicle should solubilize the test compound without causing adverse effects in the animals.

Protocol:

  • Solubility Testing: Assess the solubility of 4,5-Dimethyl-2-pyrimidinol in a panel of pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO in saline, 0.5% carboxymethylcellulose).

  • Formulation Preparation: Prepare a stock solution of 4,5-Dimethyl-2-pyrimidinol in the selected vehicle. For suspension formulations, ensure uniform particle size through micronization.

  • Stability Analysis: Evaluate the short-term stability of the formulation at room temperature and under refrigeration (2-8°C) over the anticipated duration of the study. Analytical methods such as HPLC can be used to quantify the concentration of the active compound.

Acute Toxicity and Dose-Range Finding

Rationale: To establish a safe and effective dose range for subsequent efficacy studies, an acute toxicity study is performed. This will identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Animal Model:

SpeciesStrainSexAge (weeks)Weight (g)
MouseC57BL/6 or BALB/cMale & Female6-820-25

Protocol:

  • Animal Acclimatization: Acclimate animals to the facility for a minimum of 7 days prior to dosing.

  • Dose Groups: Establish multiple dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 per group, mixed-sex).

  • Route of Administration: The route of administration should be selected based on the intended clinical application and the physicochemical properties of the compound. Common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).[3][5][6]

  • Dosing: Administer a single dose of 4,5-Dimethyl-2-pyrimidinol or vehicle.

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance) at regular intervals for at least 72 hours post-dosing.[7]

  • Body Weight: Record body weight daily.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis to identify any treatment-related changes.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4,5-Dimethyl-2-pyrimidinol is crucial for designing an effective dosing regimen for efficacy studies.

Animal Model:

SpeciesStrainSexAge (weeks)Weight (g)
RatSprague-DawleyMale8-10250-300

Protocol:

  • Dosing: Administer a single dose of 4,5-Dimethyl-2-pyrimidinol via the intended therapeutic route (e.g., oral gavage) at a dose level determined from the acute toxicity study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of 4,5-Dimethyl-2-pyrimidinol using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Phase 2: Efficacy Evaluation in a Relevant Disease Model

Example Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: This model is well-established for evaluating the in vivo efficacy of novel anti-inflammatory agents.[8] LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines.

G cluster_0 Study Initiation cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis A Animal Acclimatization B Randomization into Groups A->B C Pre-treatment with 4,5-Dimethyl-2-pyrimidinol or Vehicle B->C D LPS Administration C->D E Blood Collection for Cytokine Analysis D->E At defined time points F Tissue Harvesting for Histopathology D->F At study termination G Data Analysis E->G F->G

Sources

Application Note: A Practical Guide to the Crystallization of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the successful crystallization of 4,5-Dimethyl-2-pyrimidinol, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the critical role of purification in drug development, this document details not only standardized protocols but also the underlying chemical principles governing solvent selection, crystal nucleation, and growth. We present a systematic approach, from initial solvent screening to advanced vapor diffusion techniques, designed to empower researchers to achieve high purity and optimal crystal morphology. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible crystallization methods.

Introduction: The Critical Role of Crystallization

4,5-Dimethyl-2-pyrimidinol is a member of the pyrimidine family, a class of heterocyclic compounds central to the structure of nucleobases and numerous therapeutic agents. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[1] A well-designed crystallization process not only enhances purity but also allows for control over the solid-state properties of the compound, such as crystal size, shape, and polymorphic form, which are critical for downstream processing and bioavailability. This guide provides the necessary protocols to develop a robust crystallization procedure for 4,5-Dimethyl-2-pyrimidinol.

Physicochemical Characterization

A thorough understanding of the compound's properties is the foundation of a logical crystallization strategy. While extensive experimental data for 4,5-Dimethyl-2-pyrimidinol is not broadly published, we can consolidate known and predicted properties to guide our approach.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [3]
Appearance Typically an off-white to light-yellow solid.[4]
Solubility (Predicted) Soluble in polar aprotic solvents like DMSO. Limited solubility in water and non-polar solvents.[4][5]
pKa (Predicted) Weakly acidic/basic, characteristic of hydroxypyrimidines.[6]
Storage Store in a dry, dark environment at 0 - 4 °C for short-term or -20 °C for long-term stability.[4]

Scientist's Note on Solubility: The key to successful recrystallization is identifying a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] For pyrimidinol derivatives that prove difficult to crystallize from common solvents, high-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often starting points, though these can present challenges in removal.[8] A systematic solvent screening is therefore the mandatory first step.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single-solvent or two-solvent system for the recrystallization of 4,5-Dimethyl-2-pyrimidinol.

Materials:

  • Crude 4,5-Dimethyl-2-pyrimidinol

  • Test tubes or small vials

  • Heating block or water bath

  • A selection of solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Dichloromethane)

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add a candidate solvent dropwise (e.g., 0.5 mL increments) to each tube, vortexing after each addition.

    • Observe solubility. A good candidate solvent will not readily dissolve the compound at room temperature. Solvents that fully dissolve the compound at this stage are unsuitable for single-solvent recrystallization but may be useful as the "solvent" in a two-solvent (solvent/anti-solvent) system.

  • Hot Solubility Test:

    • Take the test tubes containing undissolved solid and gently heat them in a heating block or water bath.

    • Continue to add the same solvent dropwise until the solid completely dissolves.[9] Make note of the approximate volume of solvent required.

    • Causality: An ideal solvent will dissolve the compound completely at a temperature near its boiling point in a reasonable volume. If an excessive volume of solvent is required, the recovery of the compound upon cooling will be poor.

  • Cooling and Crystal Formation:

    • Remove the tubes from the heat and allow them to cool slowly to room temperature.

    • Observe for the formation of crystals. Slow cooling is crucial for forming pure, well-defined crystals.[9]

    • If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation or add a "seed" crystal of pure compound if available.

    • Once at room temperature, place the tubes in an ice bath to maximize precipitation.

  • Solvent Selection:

    • Excellent Candidate: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms a high yield of crystals upon cooling.

    • Potential for Two-Solvent System: If the compound is highly soluble in one solvent (e.g., DMF, DCM) and insoluble in another miscible solvent (e.g., Water, Hexanes), this pair can be used for anti-solvent crystallization.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

This protocol should be employed once an optimal solvent has been identified from the screening process.

Objective: To purify crude 4,5-Dimethyl-2-pyrimidinol using a standard recrystallization procedure.

Crystallization_Workflow Start Start with Crude 4,5-Dimethyl-2-pyrimidinol Dissolution Step 1: Dissolution Dissolve in minimum amount of boiling solvent. Start->Dissolution Hot_Filtration Step 2: Hot Filtration (Optional) Remove insoluble impurities. Dissolution->Hot_Filtration If insoluble impurities are present Cooling Step 3: Cooling & Crystallization Slow cool to room temp, then ice bath. Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Step 4: Crystal Collection Isolate crystals using a Büchner funnel. Cooling->Vacuum_Filtration Washing Step 5: Washing Rinse crystals with a small amount of cold solvent. Vacuum_Filtration->Washing Drying Step 6: Drying Dry crystals under vacuum. Washing->Drying End Pure Crystalline Product Drying->End

Caption: Standard workflow for the single-solvent recrystallization process.

Detailed Steps:

  • Dissolution: Place the crude 4,5-Dimethyl-2-pyrimidinol in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in portions while heating the flask gently, allowing the solvent to reach a gentle boil.[10] Continue adding hot solvent just until all the solid material has dissolved.

    • Expertise & Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution. This ensures that upon cooling, the solubility limit is exceeded significantly, maximizing the yield of the crystallized product.[10] An excess of solvent will result in a lower yield, as more product will remain in the solution (the mother liquor).

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed. Filter the hot solution by gravity through a pre-warmed stemless funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Expertise & Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.[10] A stemless funnel is used to avoid clogging the stem as the solution cools.[10]

  • Cooling & Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

    • Trustworthiness: Slow, undisturbed cooling is the most important factor for obtaining large, high-purity crystals. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities within the crystal lattice.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent.

    • Expertise & Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities. Using ice-cold solvent is essential to minimize redissolving the desired crystalline product.

  • Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

  • Validation: Assess the purity of the final product by melting point determination or another suitable analytical method (e.g., HPLC, NMR). A sharp melting point close to the literature value indicates high purity.

Protocol 3: Advanced Method - Vapor Diffusion Crystallization

This method is highly effective for compounds that are difficult to crystallize, are available in only small quantities, or tend to form oils. It is particularly relevant for pyrimidinol derivatives that show high solubility only in solvents like DMF or DMSO.[8]

Objective: To grow high-quality single crystals of 4,5-Dimethyl-2-pyrimidinol when standard methods fail.

Principle: A solution of the compound in a relatively low-volatility solvent is allowed to equilibrate with a vapor phase rich in a miscible, high-volatility "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, gradually lowering the solubility of the compound and promoting slow, controlled crystal growth.

Procedure:

  • Preparation:

    • Dissolve a small amount of 4,5-Dimethyl-2-pyrimidinol in a minimal volume of a suitable solvent (e.g., DMF, DMSO) in a small, open container (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a 250 mL beaker or a screw-cap jar).

    • Add a larger volume (e.g., 10-20 mL) of a miscible anti-solvent (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[8]

  • Equilibration: Seal the larger container tightly.

    • Expertise & Causality: The anti-solvent, being more volatile, will evaporate and create a vapor-rich atmosphere inside the sealed container. This vapor will slowly condense and diffuse into the solvent in the inner vial. This process is very slow, ensuring that the point of insolubility is reached gradually, which is ideal for crystal formation.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring & Harvesting: Check the vial periodically over several days to weeks. Once crystals of a suitable size have formed, carefully open the container, retrieve the crystals, and dry them.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated (too much solvent used); compound is very soluble even in cold solvent.Boil off some of the solvent to increase concentration and re-cool. Try adding a seed crystal. Try a different solvent or an anti-solvent system.
"Oiling Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.Ensure minimum solvent is used. Use only ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities are not removed by crystallization alone.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[9]

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • AERU. (2025). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

  • PubChem. (n.d.). 4,5-Dimethylpyrimidine. [Link]

  • NIST Chemistry WebBook. (n.d.). 4,6-Dimethyl-2-pyrimidone. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,5-dimethyl- (CAS 694-81-5). [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. [Link]

Sources

Analytical Standards & Protocols: 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-45D-01

Abstract

This application note details the analytical characterization, separation, and quantification of 4,5-Dimethyl-2-pyrimidinol (CAS: 1005-38-5), a critical intermediate in pharmaceutical synthesis and a potential degradation product in agrochemicals. The protocol addresses the compound's inherent lactam-lactim tautomerism , which frequently leads to peak splitting and poor reproducibility in standard reversed-phase chromatography. We present a validated HPLC-UV method for purity profiling and a high-sensitivity LC-MS/MS protocol for trace impurity analysis, utilizing polar-embedded stationary phases to ensure conformational stability.

Introduction & Chemical Context

4,5-Dimethyl-2-pyrimidinol presents a classic analytical challenge common to N-heterocycles: it exists in a dynamic equilibrium between two tautomeric forms. While often denoted as the "ol" (hydroxyl) form in nomenclature, in solution—particularly in polar solvents like water or methanol—it predominantly adopts the 2(1H)-pyrimidinone (lactam) structure.

The Tautomerism Trap

Failure to control the pH of the mobile phase allows these species to interconvert on the timescale of the chromatographic separation. This results in:

  • Peak Broadening/Tailing: Due to mixed interaction mechanisms (hydrophobic vs. hydrogen bonding).

  • Peak Splitting: Where the interconversion rate is slow enough to partially resolve the two forms.

  • Quantification Errors: UV extinction coefficients (

    
    ) differ between the aromatic lactim and the non-aromatic lactam.
    

To ensure a self-validating system, the analytical conditions must lock the molecule into a single dominant species.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Nitrogen Rule applies (Even mass)
Molecular Weight 124.14 g/mol Low mass cutoff required for MS
pKa (Calculated) ~3.0 (protonation) / ~9.5 (deprotonation)pH control is critical; maintain pH < 3.0 or neutral buffered
LogP ~0.6 (Low)Poor retention on standard C18; requires high aqueous stability
Solubility DMSO, Methanol, WaterUse compatible diluents to prevent precipitation

Visualizing the Analytical Challenge

The following diagram illustrates the tautomeric equilibrium and the decision matrix for selecting the correct analytical workflow.

Tautomerism_Workflow cluster_0 Tautomeric Equilibrium (pH Dependent) Lactim Lactim Form (4,5-Dimethyl-2-pyrimidinol) Aromatic, Non-polar Lactam Lactam Form (4,5-Dimethyl-2(1H)-pyrimidinone) Polar, Dominant in H2O Lactim->Lactam Polar Solvent HPLC Protocol A: HPLC-UV (>0.05% w/w) Acidic Mobile Phase Lactam->HPLC Target Species LCMS Protocol B: LC-MS/MS (<10 ppm) Volatile Buffer Lactam->LCMS Sample Sample Matrix (API or Formulation) Decision Concentration Level? Sample->Decision Decision->HPLC High (Purity/Assay) Decision->LCMS Trace (Impurity) Result Single Sharp Peak (Protonated Cation) HPLC->Result LCMS->Result

Caption: Figure 1. Tautomeric equilibrium management. Analytical conditions must favor the protonated cation or stable lactam to prevent peak splitting.

Protocol A: HPLC-UV (Purity & Assay)

Scope: Routine quality control, assay determination, and stability testing. Mechanism: Uses a high-strength silica (HSS) column capable of withstanding 100% aqueous conditions to retain the polar pyrimidinone structure while using acidic pH to suppress silanol interactions.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Waters Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Polar C18.

    • Why: Standard C18 columns suffer from "phase collapse" (dewetting) in the high-aqueous conditions needed to retain this polar analyte. HSS T3 is designed for polar retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C (Controls viscosity and tautomer kinetics).

  • Detection: UV @ 235 nm (Primary) and 298 nm (Secondary confirmation).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00982Initial
1.00982Isocratic Hold
6.007030Linear Gradient
7.00595Wash
9.00595Wash Hold
9.10982Re-equilibration
12.00982End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be < 1.5. Higher tailing indicates secondary interactions with residual silanols or insufficient pH control.
    
  • Retention Time (

    
    ):  Expect elution between 2.5 – 3.5 min.
    
  • Precision: %RSD of peak area for 6 replicates must be < 2.0%.

Protocol B: LC-MS/MS (Trace Quantitation)

Scope: Genotoxic impurity screening or metabolite tracking in biological matrices. Mechanism: Electrospray Ionization (ESI) in positive mode.[1] The basic nitrogen allows for easy protonation


.
Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • Cone Voltage: 25 V (Optimize for precursor stability).

  • Collision Gas: Argon.[1]

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeInterpretation
125.1

82.1 22QuantifierLoss of HNCO (Isocyanate) - Ring contraction
125.1

54.1 35QualifierRing fragmentation
125.1

110.1 15QualifierLoss of

Note: The loss of 43 Da (HNCO) is characteristic of pyrimidinones via Retro-Diels-Alder (RDA) fragmentation.

Sample Preparation Protocols

Method 1: API/Solid Powder (Direct Dilution)
  • Stock Solution: Weigh 10.0 mg of 4,5-Dimethyl-2-pyrimidinol standard into a 20 mL volumetric flask.

  • Diluent: Dissolve in 10% Methanol / 90% Water. Do not use 100% Acetonitrile as solubility may be limited.

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute to 50 µg/mL for HPLC-UV or 100 ng/mL for LC-MS.

Method 2: Biological Matrix (Protein Precipitation)
  • Aliquot 100 µL of plasma/serum.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (Acid helps release protein-bound drugs).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh vial.

  • Critical Step: Dilute the supernatant 1:1 with Water before injection to match the initial mobile phase conditions (prevents peak distortion).

Troubleshooting & Scientific Rationale

Issue: Peak Splitting
  • Cause: The pH is near the pKa (~3.0), causing the molecule to flip between neutral and protonated forms, or the tautomerization rate is slow.

  • Fix: Lower the mobile phase pH to 2.5 using Formic Acid or Phosphate buffer. This forces the equilibrium entirely toward the protonated cation, merging the peaks.

Issue: Low Retention (Eluting at Void Volume)
  • Cause: The molecule is too polar for the chosen column.

  • Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode.

    • HILIC Column: Silica or Amide phase.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate buffer (pH 5.0).

    • Rationale: In HILIC, water is the "strong" solvent. This reverses the elution order, retaining the polar pyrimidinol significantly longer.

References

  • PubChem. (2025).[2] 4,5-Dimethylpyrimidine Compound Summary. National Library of Medicine. [Link]

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Tewari, K. S., & Vishnoi, N. K. (2017). A Textbook of Organic Chemistry. (Discusses N-heterocycle tautomerism mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5-Dimethyl-2-pyrimidinol Resistance Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting / Experimental Optimization Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

You are likely accessing this guide because you have observed a Right-Shift in IC50 (loss of potency) or colony survival in cell lines treated with 4,5-Dimethyl-2-pyrimidinol (CAS: 108-71-4).

While often used as a chemical intermediate or metabolite standard (e.g., for diazinon), this compound and its derivatives act as pyrimidine antimetabolite mimics or fragment-based kinase inhibitors . "Resistance" in this context is rarely a single mutation; it is usually a tripartite problem involving physicochemical instability (tautomerism) , transport failure , or metabolic bypass .

This guide isolates these variables to restore experimental integrity.

Module 1: The "False Positive" – Physicochemical Troubleshooting

Before assuming biological resistance, you must rule out chemical inactivation. 4,5-Dimethyl-2-pyrimidinol is subject to lactam-lactim tautomerism , where the active "hydroxy" form exists in equilibrium with the "keto" form.

Diagnostic Checklist
ParameterSymptom of "False" ResistanceRoot CauseAction
Solvent System Precipitate visible at >50 µM in mediaHydrophobicitySwitch stock solvent to DMSO (up to 0.5% final v/v).
pH of Media Loss of potency in acidic media (pH < 7.2)Tautomeric Shift Buffer media with HEPES (25mM) to maintain pH 7.4.
Storage Stock solution > 1 month oldOxidation/DegradationPrepare fresh stock. Pyrimidinols are light-sensitive.
The Tautomerism Trap

The biological activity often depends on the specific tautomer binding to the target. In aqueous cell culture media, the equilibrium shifts. If your target requires the enol form (hydroxyl), but the media pH favors the keto form (amide), the compound appears inactive.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4,5-dimethylpyrimidin-2-ol) Active H-bond Donor Keto Keto Form (4,5-dimethyl-2(1H)-pyrimidinone) Active H-bond Acceptor Enol->Keto  Aqueous Media   (pH dependent)

Figure 1: The lactam-lactim tautomerism of 2-pyrimidinols. Shifts in pH or solvent polarity can lock the molecule in a pharmacologically inactive conformation.

Module 2: Biological Resistance Mechanisms

If chemical stability is confirmed, the cell line has likely developed a biological counter-measure. 4,5-Dimethyl-2-pyrimidinol derivatives typically enter cells via Nucleoside Transporters (ENTs) and may require metabolic activation (salvage pathway) or are ejected by Efflux Pumps .

Mechanism 1: Transport & Metabolic Isolation
  • The Issue: The compound mimics a pyrimidine base.[1][2] Cells downregulate Equilibrative Nucleoside Transporters (hENT1/SLC29A1) to prevent uptake.

  • The Bypass: If the compound requires phosphoribosylation to become active (acting as a nucleotide mimic), cells will silence Uridine-Cytidine Kinase 2 (UCK2) or Orotate Phosphoribosyltransferase (OPRT) .

Mechanism 2: Efflux Pumping
  • The Issue: The dimethyl groups add lipophilicity, making the molecule a substrate for P-glycoprotein (MDR1/ABCB1) or BCRP (ABCG2) .

  • Diagnosis: Resistance is reversible by co-treatment with Verapamil (MDR1 inhibitor) or Ko143 (BCRP inhibitor).

Visualizing the Resistance Pathway

ResistancePath cluster_ext Extracellular Space cluster_cyto Cytoplasm (Resistance Mechanisms) Drug 4,5-Dimethyl-2-pyrimidinol ENT Nucleoside Transporter (hENT1) Drug->ENT Influx Drug_In Drug_In ENT->Drug_In Intracellular Pool Efflux Efflux Pump (MDR1/P-gp) Efflux->Drug Extrusion Salvage Salvage Enzymes (UCK2 / OPRT) Target Target Enzyme (e.g., Kinase/Synthase) Salvage->Target Active Metabolite Degradation Metabolic Breakdown (DPD Enzyme) Drug_In->Efflux 1. Rapid Ejection Drug_In->Salvage 2. Activation Failure (Downregulation) Drug_In->Degradation 3. Catabolism

Figure 2: Three nodes of resistance: (1) Efflux via MDR1, (2) Loss of Salvage Pathway activation, (3) Catabolic degradation.

Module 3: Troubleshooting & Resensitization Protocols

FAQ: How do I confirm the mechanism of resistance?

Q: Is the resistance specific to this compound or Multidrug Resistance (MDR)?

  • Test: Treat your resistant line with Paclitaxel (a classic MDR1 substrate).

  • Result: If cells are also resistant to Paclitaxel, you have MDR1 overexpression .

  • Solution: Add Verapamil (5-10 µM) or Cyclosporin A to your assay. If IC50 shifts back to sensitive levels, resistance is transport-mediated.

Q: The cells are growing despite high drug concentrations. Is the target mutated?

  • Test: Sequencing of the target gene is definitive, but a Clonogenic Assay is faster.

  • Protocol:

    • Seed 500 cells/well in 6-well plates.

    • Treat with 4,5-Dimethyl-2-pyrimidinol at 1x, 5x, and 10x the original IC50.

    • Stain with Crystal Violet after 10 days.

    • Interpretation: If colonies form at 10x IC50, you have a target mutation or gene amplification (e.g., DHODH amplification).

Step-by-Step: The "Pulse-Recovery" Resensitization Protocol

Use this to overcome epigenetic tolerance (drug-tolerant persister cells).

  • High-Dose Pulse: Treat cells with 5x IC50 of 4,5-Dimethyl-2-pyrimidinol for 24 hours.

  • Washout: Remove drug, wash 2x with PBS, and add drug-free media.

  • Recovery: Allow cells to recover for 48-72 hours (until regrowth begins).

  • Re-Challenge: Treat again with 5x IC50 .

  • Rationale: This forces cells out of the slow-cycling "persister" state (G0) where antimetabolites are ineffective, making them vulnerable during the rapid regrowth phase.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7916, 4,5-Dimethyl-2-hydroxypyrimidine. Retrieved from [Link]

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer. (Validating Efflux Mechanisms). Retrieved from [Link]

  • Connolly, K., et al. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation.[3] Blood Advances. (Mechanisms of UCK2/Salvage Pathway Resistance). Retrieved from [Link]

  • Kwiatkowski, J. S., & Leszczyński, J. (1996). Tautomerism of Pyrimidine and Its Derivatives. Journal of Physical Chemistry. (Chemical Stability Foundation). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4,5-Dimethyl-2-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the potential off-target effects of this compound and to offer robust strategies for their identification and mitigation. Given that the pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, this document is framed within the best practices for characterizing novel small molecule inhibitors.[1][2]

Our goal is to empower you with the knowledge to generate clean, reproducible, and correctly interpreted data. This guide follows a logical progression from foundational concepts to actionable troubleshooting protocols.

Part 1: Foundational Concepts - The Challenge of Selectivity

No small molecule inhibitor is perfectly selective. Most interact with multiple proteins to varying degrees, a phenomenon known as polypharmacology. While sometimes this can be exploited for therapeutic benefit (designer polypharmacology), unintended off-target interactions are a primary source of confounding data and potential toxicity.[3][4]

cluster_0 On-Target Effects cluster_1 Off-Target Effects Compound 4,5-Dimethyl-2-pyrimidinol Target Primary Target (e.g., Kinase A) Compound->Target Direct On-Target Binding PhenotypeA Expected Phenotype Target->PhenotypeA Indirect Downstream Effector Target->Indirect Indirect On-Target Effect OffTarget Off-Target (e.g., Kinase B) PhenotypeB Confounding Phenotype OffTarget->PhenotypeB Compound2 4,5-Dimethyl-2-pyrimidinol Compound2->OffTarget Direct Off-Target Binding

Caption: On-target vs. Off-target effects of an inhibitor.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with a new chemical probe.

Q1: I'm observing an unexpected or unusually potent cellular phenotype. How do I determine if it's an off-target effect?

A1: This is a classic and critical question. An unexpected phenotype is a strong indicator of either a previously unknown function of your primary target or an off-target effect. The first step is to rigorously correlate the dose-response of target engagement with the dose-response of the cellular phenotype. If the EC50 for the phenotype is significantly more potent than the IC50 for inhibiting the primary target in a biochemical assay or the EC50 for target engagement in cells, an off-target effect is highly likely.

Q2: What is the first and most crucial experiment to run to assess the selectivity of 4,5-Dimethyl-2-pyrimidinol?

A2: A broad biochemical kinase screen is the industry standard and the most efficient first step.[6][7] Submitting the compound to a commercial service that profiles its activity against a large panel of kinases (e.g., >400) at a fixed concentration (typically 1 µM) will provide a rapid and comprehensive overview of its selectivity.[8][9] Hits from this initial screen should then be followed up with full IC50 determination.

Q3: What concentration of 4,5-Dimethyl-2-pyrimidinol should I use in my cellular experiments?

A3: The concentration should be guided by the on-target potency. A good starting point is to use concentrations at and around the biochemical IC50 or cellular EC50 for the primary target. Best practice suggests using the lowest concentration that gives a robust on-target effect, typically within a range of 1-10 times the EC50. Using excessively high concentrations (e.g., >10 µM) dramatically increases the probability of engaging off-targets and producing misleading results.[3][10] Always perform a full dose-response curve rather than using a single high concentration.

Q4: What are the essential controls I must include in my experiments?

A4: Every experiment must include the following controls for data to be considered valid:

  • Vehicle Control: The solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration. This controls for any effects of the solvent itself.[10]

  • Positive Control: A well-characterized inhibitor known to produce the expected on-target phenotype.

  • Negative Control (Crucial but often overlooked): An ideal negative control is a structurally similar but biologically inactive analog of 4,5-Dimethyl-2-pyrimidinol. If one is not available, using a well-validated inhibitor for the same target but from a different chemical class can serve as an orthogonal control to help confirm the phenotype is target-mediated.[11]

Part 3: In-Depth Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and step-by-step protocols for systematically identifying, validating, and mitigating off-target effects.

Guide 1: Systematic Workflow for Off-Target Effect Investigation

start Start: Phenotypic Observation dose_response 1. Cellular Dose-Response Determine Phenotype EC50 start->dose_response biochem 2. Biochemical Assay Determine On-Target IC50 dose_response->biochem compare Compare EC50 vs IC50 biochem->compare kinase_screen 3. Broad Kinase Screen (e.g., 1µM concentration) compare->kinase_screen EC50 << IC50 or EC50 ≈ IC50 conclusion_off Conclusion: Phenotype is Off-Target or Confounded compare->conclusion_off EC50 >> IC50 hits Off-Target Hits Found? kinase_screen->hits cetsa 4. Cellular Thermal Shift Assay (CETSA) Confirm On-Target and Off-Target Engagement hits->cetsa Yes hits->cetsa No (Proceed to confirm on-target engagement) orthogonal 5. Orthogonal Validation: - Structurally Unrelated Inhibitor - Genetic Knockdown/KO cetsa->orthogonal conclusion_on Conclusion: Phenotype is On-Target orthogonal->conclusion_on Orthogonal methods reproduce phenotype orthogonal->conclusion_off Orthogonal methods DO NOT reproduce phenotype

Caption: Systematic workflow for investigating off-target effects.

Guide 2: Protocol - Interpreting Biochemical Kinase Profiling Data

After performing a broad kinase screen, you will receive data showing the percent inhibition of a large number of kinases at a single compound concentration.

  • Objective: To identify potent off-target kinases that require further investigation.

  • Procedure:

    • Submit 4,5-Dimethyl-2-pyrimidinol to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).[6][9] Request a screen against their largest panel at a 1 µM concentration.

    • Receive the data, typically as a percentage of remaining kinase activity or percent inhibition.

    • Flag any kinase that is inhibited by >75% for follow-up analysis.

    • For all flagged kinases, perform a full 10-point dose-response curve to determine the biochemical IC50 value.

    • Compare the IC50 values for the off-targets to the IC50 value for your primary target.

  • Data Interpretation: Summarize the results in a table. The "Selectivity Ratio" is a key metric for understanding the therapeutic window.

TargetPrimary Target (Kinase A)Off-Target 1 (Kinase B)Off-Target 2 (Kinase C)
Biochemical IC50 50 nM450 nM8,000 nM (8 µM)
Selectivity Ratio (IC50 / IC50 Primary) 1x9x160x
Actionable Conclusion On-Target PotencyHigh-Risk Off-Target. Cellular effects seen at ~500nM could be due to this.Low-Risk Off-Target. Unlikely to be engaged at concentrations used to probe the primary target.
Guide 3: Protocol - Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that your compound binds its intended target (and potential off-targets) in a physiological cellular environment.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

  • Objective: To confirm direct binding of 4,5-Dimethyl-2-pyrimidinol to the primary target and key off-targets in intact cells.

  • Methodology (Simplified):

    • Cell Treatment: Culture cells and treat replicate samples with either vehicle (DMSO) or a saturating concentration of 4,5-Dimethyl-2-pyrimidinol for 1-2 hours.

    • Thermal Challenge: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[12]

    • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blot or other sensitive protein detection methods.

    • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.

Guide 4: Protocol - Validating Phenotypes with Orthogonal Approaches

If a phenotype is truly caused by inhibiting the primary target, this effect should be reproducible using different methods that also inhibit the target.

  • Objective: To confirm that the observed cellular phenotype is a direct consequence of inhibiting the primary target and not an artifact of 4,5-Dimethyl-2-pyrimidinol's specific chemical structure.

  • Approach 1: The Structurally Unrelated Inhibitor

    • Identify a well-validated inhibitor for your primary target that belongs to a different chemical class (e.g., a pyrazolo[3,4-d]pyrimidine if your target is a kinase also inhibited by this class).[2]

    • Ensure this orthogonal inhibitor has its own well-characterized selectivity profile, ideally one that does not overlap with the off-targets of your primary compound.

    • Perform a dose-response experiment with this new inhibitor and measure the same cellular phenotype.

    • Interpretation: If two structurally dissimilar compounds, which both potently inhibit the primary target, produce the identical phenotype, it provides strong evidence that the phenotype is on-target.[11] If the phenotypes differ, it strongly suggests one or both compounds are acting via off-targets.

  • Approach 2: Genetic Target Validation

    • Use genetic methods like siRNA, shRNA (knockdown), or CRISPR/Cas9 (knockout) to reduce the expression level of the primary target protein.[16]

    • Assess whether the genetic perturbation phenocopies the effect of 4,5-Dimethyl-2-pyrimidinol treatment.

    • Interpretation: If knocking down the target protein reproduces the cellular phenotype observed with the inhibitor, it validates that the phenotype is linked to the target. This approach is complementary to chemical probes and helps build a robust, self-validating dataset.[16]

References
  • Bono, F., Canti, G., & Gatteschi, D. (1981). The antimitotic drug 4,6-dimethyl-2-amino-3,4,5-trimethoxyphenyl-pyrimidine inhibits the nucleoside transport system of cells from various animal species. PubMed. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. Available at: [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Kholodenko, B. N. (2015).
  • Nikitaki, Z., Mavroeidi, V., & Sfakianakis, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Available at: [Link]

  • Scott, J. S., & Mistry, A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Nikitaki, Z., Mavroeidi, V., & Sfakianakis, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron.com. Available at: [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofinsdiscover.com. Available at: [Link]

  • Spencer, J., & Whalley, D. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.org. Available at: [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. Qima.com. Available at: [Link]

  • Lamba, V. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. MDPI. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reactionbiology.com. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-medical.net. Available at: [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success.
  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors.
  • National Institutes of Health. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. NIH.gov.
  • Pamgene. Kinase Activity Profiling Services. Pamgene.com.
  • Porsolt. In Vitro Pharmacology Study Capabilities. Porsolt.com.
  • Wikipedia. Peptidoglycan. Wikipedia.org.
  • University of South Florida. (2016). Structure Based Drug Design Targeting Bacterial Antibiotic Resistance and Alzheimer's Disease. Digital Commons @ USF.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • BPS Bioscience. Kinase Screening and Profiling Services. Bpsbioscience.com.
  • Sigma-Aldrich. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Sigmaaldrich.com.
  • Jack Westin.
  • National Institutes of Health. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH.gov.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • YouTube. (2025).
  • PubMed. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.

Sources

Technical Support Center: Addressing Poor Bioavailability of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Dimethyl-2-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of this compound. Poor oral bioavailability can be a significant hurdle in translating promising in vitro activity to in vivo efficacy. This document provides a structured, in-depth approach to systematically identify the root cause of poor bioavailability and to select and implement appropriate enhancement strategies.

Understanding the Challenge: The Multifaceted Nature of Bioavailability

Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is governed by a series of complex processes, and a bottleneck in any one of them can lead to poor in vivo exposure. The primary factors influencing oral bioavailability are:

  • Aqueous Solubility: The drug must first dissolve in the gastrointestinal fluids to be absorbed.

  • Permeability: The dissolved drug must then pass through the intestinal membrane to enter the bloodstream.

  • Metabolism: The drug must survive metabolic enzymes in the intestine and the liver (first-pass metabolism).

PropertyValueCompoundSourceImplication for Bioavailability
LogP -0.844,5-dimethyl-2-pyrimidinol hydrochlorideA negative LogP suggests the hydrochloride salt is hydrophilic. While this may aid dissolution in aqueous media, excessive hydrophilicity can hinder permeability across the lipid-rich intestinal membrane.
log10WS (Water Solubility) -1.954,5-DimethylpyrimidineA log10WS of -1.95 for the parent pyrimidine suggests that the intrinsic solubility of the core structure may be low. The hydroxyl group on the pyrimidinol will likely increase aqueous solubility compared to the parent, but it may still be a limiting factor.
XLogP3-AA 14,5-DimethylpyrimidineA positive XLogP3-AA for the parent pyrimidine suggests a degree of lipophilicity for the core structure. The final balance of hydrophilic and lipophilic properties in 4,5-Dimethyl-2-pyrimidinol will be critical for its absorption.

Given this landscape, a systematic investigation is the most logical path forward. The following troubleshooting guide will walk you through a two-phase process: foundational characterization to identify the rate-limiting step, followed by the implementation of targeted strategies to overcome the specific challenge.

Phase 1: Foundational Characterization - Identifying the Root Cause

Before attempting to enhance bioavailability, it is crucial to determine the primary reason for its limitation. Answering the following questions through targeted in vitro experiments will provide the necessary insights to guide your strategy.

Q1: Is the aqueous solubility of 4,5-Dimethyl-2-pyrimidinol limiting its absorption?

Causality: A compound must be in solution to be absorbed. If the dissolution rate is slower than the transit time through the absorption window in the gastrointestinal tract, bioavailability will be compromised.

Experimental Protocol:

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assay

Objective: To determine the kinetic and thermodynamic solubility of 4,5-Dimethyl-2-pyrimidinol in a biorelevant buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • 4,5-Dimethyl-2-pyrimidinol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (optional, for stock solution)

  • HPLC or LC-MS/MS system with a suitable column and detection method for the compound

  • Incubating shaker

  • Centrifuge

  • 96-well plates or glass vials

Methodology:

  • Kinetic Solubility: a. Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). b. In a 96-well plate, add a small volume of the DMSO stock to PBS (pH 7.4) to achieve a final DMSO concentration of ≤1%. c. Shake the plate at room temperature for 2 hours. d. Analyze the supernatant by HPLC or LC-MS/MS to determine the concentration of the dissolved compound. This provides an estimate of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility: a. Add an excess amount of solid 4,5-Dimethyl-2-pyrimidinol to a glass vial containing PBS (pH 7.4). b. Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the suspension to pellet the undissolved solid. d. Carefully collect the supernatant and analyze the concentration by HPLC or LC-MS/MS.

Interpretation of Results:

  • Low Solubility (<10 µg/mL): If the solubility is low, this is a likely contributor to poor bioavailability. Strategies to improve solubility and dissolution rate should be prioritized.

  • Moderate to High Solubility (>50 µg/mL): If the compound is sufficiently soluble, the issue likely lies with permeability or metabolism.

Q2: Is poor membrane permeability hindering the absorption of 4,5-Dimethyl-2-pyrimidinol?

Causality: Even if a drug is fully dissolved in the intestinal lumen, it must be able to cross the lipid bilayer of the intestinal epithelial cells to reach the bloodstream. Highly polar or large molecules often exhibit poor permeability.

Experimental Protocol:

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 4,5-Dimethyl-2-pyrimidinol across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Donor and acceptor buffers (e.g., PBS at different pH values to simulate the gut)

  • 4,5-Dimethyl-2-pyrimidinol

  • Plate reader or LC-MS/MS system

Methodology:

  • Coat the filter membrane of the donor plate with the phospholipid solution.

  • Add the compound solution to the donor wells.

  • Fill the acceptor wells of a separate 96-well plate with buffer.

  • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate for a defined period (e.g., 4-16 hours).

  • Measure the concentration of the compound in both the donor and acceptor wells.

Interpretation of Results:

  • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Indicates that passive diffusion across the intestinal membrane is likely a significant barrier. Strategies to improve lipophilicity, such as prodrug approaches, should be considered.

  • High Permeability (Papp > 5 x 10⁻⁶ cm/s): Suggests that poor permeability is not the primary issue. The investigation should focus on metabolic stability.

Q3: Is 4,5-Dimethyl-2-pyrimidinol being rapidly metabolized?

Causality: If a drug is a substrate for metabolic enzymes in the gut wall or the liver (first-pass metabolism), it can be extensively cleared before reaching systemic circulation, even if it is well-dissolved and permeable.

Experimental Protocol:

Protocol 3: Liver Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of 4,5-Dimethyl-2-pyrimidinol in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 4,5-Dimethyl-2-pyrimidinol

  • Control compounds (high and low clearance)

  • LC-MS/MS system

Methodology:

  • Pre-incubate the compound with liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Interpretation of Results:

  • High Clearance (t½ < 15 minutes): Indicates rapid metabolism, which is a likely cause of poor bioavailability. Strategies to block metabolic sites or co-administer with metabolic inhibitors (for research purposes) should be explored.

  • Low Clearance (t½ > 60 minutes): Suggests that the compound is metabolically stable, and first-pass metabolism is unlikely to be the primary reason for poor bioavailability.

Troubleshooting Workflow

The following diagram illustrates the logical flow of the initial investigation into the poor bioavailability of 4,5-Dimethyl-2-pyrimidinol.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Targeted Strategies start Poor Bioavailability of 4,5-Dimethyl-2-pyrimidinol solubility Q1: Is solubility limiting? (Protocol 1) start->solubility permeability Q2: Is permeability limiting? (Protocol 2) solubility->permeability No sol_strat Solubility Enhancement - Formulation - Particle Size Reduction solubility->sol_strat Yes metabolism Q3: Is metabolism limiting? (Protocol 3) permeability->metabolism No perm_strat Permeability Enhancement - Prodrug Approach - Permeation Enhancers permeability->perm_strat Yes met_strat Metabolism Reduction - Chemical Modification - Co-administration metabolism->met_strat Yes

dealing with tautomeric forms in 4,5-Dimethyl-2-pyrimidinol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TAUT-45DM-PYR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ghost Peak" Phenomenon

If you are analyzing 4,5-Dimethyl-2-pyrimidinol (CAS: 51953-17-4 / related analogs), you have likely encountered a "ghost peak," broad tailing, or inconsistent NMR integration.

The Root Cause: This molecule does not exist as a single static structure. It undergoes lactam-lactim tautomerism , oscillating between the 2-pyrimidinol (enol/lactim) form and the 2(1H)-pyrimidinone (keto/lactam) form.

  • In the Solid State: It exists predominantly as the Lactam (2(1H)-pyrimidinone) due to intermolecular hydrogen bonding.

  • In Solution: The equilibrium is dictated by solvent polarity and pH.

    • Non-polar solvents (Gas phase/Chloroform): Favor the Lactim (aromaticity driven).

    • Polar solvents (Water/Methanol/DMSO): Favor the Lactam (dipole driven).

This guide provides the protocols to stabilize these forms for accurate quantification and characterization.

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium you are fighting against in the chromatography column.

Tautomerism Lactim Lactim Form (2-pyrimidinol) Favored in: Gas Phase, Non-polar Transition Proton Transfer (Fast Exchange) Lactim->Transition Solvent Dependent Transition->Lactim Lactam Lactam Form (2(1H)-pyrimidinone) Favored in: H2O, DMSO, Solid State Transition->Lactam Dipole Stabilization Lactam->Transition Heat/Energy

Figure 1: The solvent-dependent oscillation between the aromatic lactim and the polar lactam forms.

Module A: HPLC/UPLC Troubleshooting

The Issue: Peak Splitting & Broadening

In HPLC, if the rate of tautomer interconversion (


) is similar to the timescale of the separation, the molecule will partially separate into two peaks connected by a "saddle" (plateau).
The Solution: The "Lock or Speed" Protocol

You must either Lock the tautomer (via pH) or Speed the exchange (via Temperature) so the detector sees a single average population.

Protocol: Dynamic Chromatography Optimization
ParameterRecommendationScientific Rationale
Column Temperature 40°C - 60°C Increasing temperature (

) increases

. Fast exchange results in a single, sharp, average peak (coalescence).
Mobile Phase pH pH 2.5 - 3.0 Protonation Lock: At low pH, the N1/N3 positions protonate, forcing the molecule into a cationic form that cannot tautomerize effectively.
Buffer Choice Formate or Phosphate Volatile buffers (Formic acid/Ammonium Formate) are preferred for LC-MS. Phosphate is superior for UV-only peak shape.
Solvent System High % Aqueous Start Starting with high water content stabilizes the Lactam form immediately upon injection.
Troubleshooting Logic Tree

HPLC_Troubleshoot Start Problem: Split/Broad Peak CheckTemp Is Column Temp > 40°C? Start->CheckTemp IncreaseTemp Action: Increase Temp to 50-60°C (Induce Coalescence) CheckTemp->IncreaseTemp No CheckpH Is Mobile Phase Buffered? CheckTemp->CheckpH Yes IncreaseTemp->CheckpH Acidify Action: Buffer to pH 2.5 (Formic Acid 0.1%) CheckpH->Acidify No/Neutral FinalCheck Peak Shape Improved? CheckpH->FinalCheck Yes (Acidic) Acidify->FinalCheck Success Protocol Validated FinalCheck->Success Yes Gradient Action: Flatten Gradient Slope (Reduce separation power slightly) FinalCheck->Gradient No

Figure 2: Decision matrix for resolving tautomeric peak splitting in chromatography.

Module B: NMR Validation & Solvent Effects

The Issue: Missing Signals or Chemical Shift Drift

Users often report that the


 NMR spectrum in 

looks "messy" or integrates poorly compared to the certificate of analysis.
Mechanism
  • Chloroform (

    
    ):  Low polarity. Encourages the Lactim (OH)  form, but often leads to a mixture of tautomers and dimers. Exchange is slow, leading to broad signals.
    
  • DMSO (

    
    ):  High polarity and H-bond accepting. Strongly stabilizes the Lactam (NH)  form. Exchange is usually slow enough to see distinct signals or fast enough to average cleanly, but the equilibrium is heavily shifted to one side (Lactam).
    
Standardization Protocol

Always use DMSO-d6 for structural confirmation of 4,5-dimethyl-2-pyrimidinol.

FeatureExpected Signal (DMSO-d6)Notes
Amide/Amine Proton Broad singlet > 11.0 ppmOften invisible if water content is high (exchange). Indicates Lactam form.[1][2]
Ring Proton (H6) Singlet ~ 7.5 - 8.2 ppmChemical shift moves downfield in Lactam form due to C=O anisotropy.
Methyl Groups Distinct singlets ~ 2.0 - 2.4 ppm4-Me and 5-Me will be distinct.

Frequently Asked Questions (FAQ)

Q1: Why does my LC-MS show the correct mass but two peaks? A: This is the hallmark of tautomer separation. The mass spectrometer sees the same


 (124.14 Da for the dimethyl variant) for both forms. The column is partially separating the OH-form from the NH-form. Follow the "Lock or Speed"  protocol in Module A.

Q2: Can I use UV detection for quantification? A: Yes, but you must determine the Isosbestic Point if you cannot merge the peaks. However, it is far more practical to force the tautomerization to a single form using acidic mobile phases. The extinction coefficients (


) of the lactam and lactim forms differ significantly at 

.

Q3: How should I store the reference standard? A: Store in a desiccator at -20°C. 2-hydroxypyrimidines are hygroscopic. Absorbed water will catalyze tautomerization and lower the melting point, leading to "wet paste" formation.

Q4: What is the pKa of 4,5-dimethyl-2-pyrimidinol? A: While experimental values for this specific derivative are rare, based on 4,6-dimethyl-2-hydroxypyrimidine and the parent ring:

  • pKa1 (Protonation): ~2.5 - 3.2 (Protonation at Ring N).

  • pKa2 (Deprotonation): ~9.5 - 10.4 (Loss of OH/NH proton).

  • Operational Tip: Working at pH 7.0 is the "danger zone" where the neutral molecule is free to tautomerize.

References

  • Tautomerism of 2-Hydroxypyrimidines

    • Mechanism & Solvent Effects:[1][3][4][5][6][7][8] 2-Hydroxypyridine/pyrimidine exists predominantly as the lactam (2-one) in the solid state and polar solvents.

    • Source:

  • Chromatographic Separation of Tautomers

    • Dynamic HPLC: Explanation of peak splitting when interconversion time retention time.
    • Source:

  • Physical Properties & pKa Data

    • 4,6-Dimethyl Analog Data: pKa ~10.34 (Predicted), Melting Point 201-205°C.[9]

    • Source:

  • General Pyrimidine Chemistry

    • Structure & Reactivity: 2(1H)-Pyrimidinone vs 2-Pyrimidinol.[9]

    • Source:

Sources

Technical Support Center: Purification of Crude 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-45DMP-001 Subject: Troubleshooting Impurity Removal & Recrystallization Protocols

Executive Summary

You are working with 4,5-Dimethyl-2-pyrimidinol (also referred to as 4,5-dimethyl-2(1H)-pyrimidinone due to tautomerism). This compound is a critical heterocyclic intermediate, often synthesized via the condensation of urea with 2-methyl-3-oxobutanal (or equivalent


-dicarbonyl precursors).

The crude product typically contains three classes of impurities that degrade downstream yield and catalytic efficiency:

  • Stoichiometric Excess: Unreacted urea.

  • Oligomers: Colored oxidation products from the aldehyde/ketone precursor.

  • Inorganic Salts: Residues from acid catalysis (HCl/H₂SO₄) or base neutralization.

This guide provides a modular troubleshooting approach to isolate the pure white crystalline solid.

Module 1: The "Sticky" Impurities (Color & Oligomers)

User Question: "My crude product is a dark yellow/brown solid, but the literature describes it as off-white. Simple recrystallization isn't removing the color. What is happening?"

Technical Diagnosis: The color arises from the polymerization of the


-dicarbonyl precursor (e.g., 2-methyl-3-oxobutanal) or oxidation byproducts. These oligomers are often non-polar enough to co-crystallize with your product or coat the crystal lattice, inhibiting proper growth.

Troubleshooting Protocol: Activated Carbon Treatment Do not skip this step if your crude is colored. Recrystallization alone is often insufficient for polymeric impurities.

  • Dissolution: Dissolve the crude solid in boiling Ethanol (95%) or Acetic Acid .

    • Note: 4,5-Dimethyl-2-pyrimidinol has poor solubility in water but dissolves well in hot protic organic solvents.

  • Adsorption: Add Activated Carbon (5-10% by weight of crude mass).

  • Digestion: Reflux the mixture for 15–30 minutes. This allows the porous carbon to trap high-molecular-weight colored impurities.

  • Hot Filtration: Filter the solution while boiling through a pre-heated Celite pad.

    • Critical: If the solution cools during filtration, the product will crystallize in the funnel, causing yield loss.[1]

Module 2: Stoichiometric Excess (Unreacted Urea)

User Question: "NMR shows a persistent peak around 5.7 ppm (in DMSO-d6) corresponding to urea. How do I remove this without losing my product?"

Technical Diagnosis: Synthesis typically requires a slight excess of urea to drive the condensation. Urea is highly water-soluble, whereas 4,5-Dimethyl-2-pyrimidinol is significantly less soluble in cold water.

Troubleshooting Protocol: The Aqueous Trituration

  • Grinding: Finely grind your crude solid. Large chunks trap urea inside.

  • Slurry: Suspend the solid in cold water (0–5°C) . Use approximately 5 volumes of water per gram of solid.

  • Agitation: Stir vigorously for 20–30 minutes.

  • Filtration: Filter under vacuum.

  • Validation: The filtrate will contain the urea. The filter cake is your product.

    • Why this works: The solubility differential is massive. Urea dissolves instantly; the pyrimidinol remains as a solid suspension.

Module 3: Inorganic Salts & Deep Purification

User Question: "I have high ash content or salt peaks in my elemental analysis. How do I desalt this compound effectively?"

Technical Diagnosis: If you neutralized the reaction with NaOH or Na₂CO₃, your product likely contains trapped inorganic salts. Because 4,5-Dimethyl-2-pyrimidinol is amphoteric (it can act as both a weak acid and a weak base), we can use a "pH Swing" to purify it chemically, rather than just physically.

Troubleshooting Protocol: Isoelectric Precipitation This is the most robust method for high-purity requirements (>99%).

  • Acid Dissolution: Dissolve the crude in dilute HCl (2M) .

    • Mechanism:[2][3][4][5] Protonation at the N1/N3 position forms the water-soluble hydrochloride salt.

    • Action: Filter this solution to remove any insoluble non-polar tars.

  • Neutralization: Slowly add NaOH (2M) or Ammonia to the filtrate while stirring.

  • Target pH: Monitor pH carefully. Adjust to the Isoelectric Point (approx pH 6–7) .

    • Observation: The product is least soluble as the neutral free base and will precipitate out as a thick white solid.

  • Collection: Filter the precipitate and wash copiously with water to remove the resulting NaCl/NH₄Cl.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this intermediate based on the specific impurities present.

Purification_Workflow Start Crude 4,5-Dimethyl-2-pyrimidinol Check_Color Is the solid Yellow/Brown? Start->Check_Color Carbon_Treat Dissolve in Hot EtOH + Activated Carbon Hot Filtration Check_Color->Carbon_Treat Yes Check_Urea Is Urea present? (NMR/TLC) Check_Color->Check_Urea No Carbon_Treat->Check_Urea Water_Wash Triturate in Cold Water Filter Solids Check_Urea->Water_Wash Yes Check_Salts Are Salts present? Check_Urea->Check_Salts No Water_Wash->Check_Salts pH_Swing Acid/Base Reprecipitation (Dissolve in HCl -> Filter -> Neutralize) Check_Salts->pH_Swing Yes Recryst Final Recrystallization (Solvent: EtOH or AcOH) Check_Salts->Recryst No pH_Swing->Recryst Pure Pure White Solid (>98% Purity) Recryst->Pure

Caption: Decision tree for sequential impurity removal. Follow the path based on analytical data (NMR/Ash Test).

Module 4: Recrystallization Solvent Guide

User Question: "I want to do a final polish. Which solvent system gives the best recovery?"

Technical Data: The table below summarizes solvent performance based on the amphoteric and polar nature of the pyrimidinol core.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionComments
Ethanol (Abs.) HighLowGoodRecommended. Best balance of yield and purity.
Water ModerateVery LowExcellent (for Urea)Good for washing, but recrystallization requires large volumes.
Acetic Acid Very HighModerateModerateGood for very crude material, but hard to dry (high BP).
DMF/DMSO HighHighPoorAvoid. Hard to crystallize; product often stays in solution.
Ethyl Acetate LowInsolublePoorNot polar enough to dissolve the pyrimidinol effectively.
FAQ: Common Pitfalls

Q: My product is "oiling out" instead of crystallizing. Why? A: This usually happens if the cooling is too rapid or the concentration is too high.[1]

  • Fix: Reheat to dissolve the oil.[1] Add a small amount of "seed" crystal if available. Cool slowly to room temperature before placing in an ice bath.

Q: Can I use chromatography? A: Yes, but it is rarely necessary and difficult due to the compound's polarity. If you must, use a polar mobile phase (e.g., DCM:MeOH 9:1) on silica, but be aware that pyrimidines can streak on acidic silica. Recrystallization is preferred for scale-up.

References
  • PubChem. (2025).[6] 4,5-Dimethylpyrimidine Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2016). Purification of pyrimidin-2(5)-one derivatives. [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Navigating the Challenges of Scaling Up 4,5-Dimethyl-2-pyrimidinol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center dedicated to the synthesis and scale-up of 4,5-Dimethyl-2-pyrimidinol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory-scale synthesis and industrial production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process optimization and scale-up endeavors.

Introduction to the Synthesis of 4,5-Dimethyl-2-pyrimidinol

4,5-Dimethyl-2-pyrimidinol, a key building block in the synthesis of various biologically active molecules, is typically synthesized via the acid-catalyzed condensation of a β-dicarbonyl compound with urea. The most common laboratory and industrial method involves the reaction of 2,3-butanedione (diacetyl) or its enol equivalents with urea. While the reaction appears straightforward, scaling up this process presents several challenges that can impact yield, purity, and overall process efficiency.

This guide will delve into the intricacies of this synthesis, providing practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section addresses specific issues you may encounter during the synthesis of 4,5-Dimethyl-2-pyrimidinol in a direct question-and-answer format.

Issue 1: Low Product Yield

Q: My reaction is consistently resulting in a low yield of 4,5-Dimethyl-2-pyrimidinol. What are the potential causes and how can I improve it?

A: Low yields are a common frustration in pyrimidine synthesis and can be attributed to several factors, especially during scale-up. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may also drive the reaction to completion, but be cautious of potential side reactions.

  • Suboptimal Catalyst Concentration:

    • Cause: The concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) is crucial. Too little catalyst can result in a sluggish reaction, while too much can promote side reactions and complicate the work-up.

    • Solution: Titrate the optimal catalyst loading. For the synthesis using urea and 2,4-pentanedione, a molar ratio of approximately 1:0.7-1:0.8 (carbamide:sulfuric acid) has been reported to be effective.

  • Side Reactions:

    • Cause: Several competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include:

      • Knoevenagel-type Condensation: Self-condensation of the β-dicarbonyl compound.

      • Formation of Open-Chain Ureides: Incomplete cyclization leading to linear intermediates.

      • Urea Decomposition: At elevated temperatures, urea can decompose to form by-products like biuret and cyanuric acid, which can complicate the reaction and purification.

    • Solution:

      • Temperature Control: Maintain a controlled temperature profile. For the sulfuric acid-catalyzed reaction in ethanol, a temperature range of 40-60°C is often recommended.

      • Order of Addition: A controlled addition of the acid catalyst to the mixture of urea and the dicarbonyl compound can help to minimize side reactions.

  • Purity of Reactants:

    • Cause: Impurities in the starting materials, particularly the β-dicarbonyl compound, can interfere with the reaction.

    • Solution: Ensure the use of high-purity starting materials. If necessary, purify the reactants before use.

Issue 2: Product Purity and Impurity Formation

Q: My final product is showing significant impurities after isolation. What are the likely impurities and how can I minimize their formation and remove them?

A: Impurity formation is a critical challenge in scaling up the production of 4,5-Dimethyl-2-pyrimidinol. Understanding the potential impurities is the first step toward effective control and removal.

Potential Impurities and Their Origins:

Impurity/By-productPotential OriginMitigation Strategy
Unreacted Starting MaterialsIncomplete reaction, suboptimal stoichiometry.Optimize reaction time, temperature, and reactant ratios. Monitor reaction completion by TLC or HPLC.
Open-chain Ureide IntermediateIncomplete cyclization.Ensure sufficient reaction time and optimal catalyst concentration to drive the cyclization to completion.
Self-Condensation Products of DicarbonylSide reaction of the β-dicarbonyl compound.Maintain controlled temperature and consider the order of addition of reagents.
Biuret, Cyanuric AcidThermal decomposition of urea at high temperatures.Avoid excessive reaction temperatures.
Isomeric PyrimidinolsIf an unsymmetrical β-dicarbonyl is used, regioisomers can form.Use a symmetrical dicarbonyl like 2,3-butanedione to avoid isomer formation.

Purification Strategies:

  • Crystallization: This is the most common and effective method for purifying 4,5-Dimethyl-2-pyrimidinol on a large scale.

    • Solvent Selection: The choice of solvent is critical. Ethanol is a commonly used solvent for the reaction and subsequent crystallization. For challenging purifications, consider exploring other solvents like t-butanol, dioxane, THF, or ethyl acetate. A mixed solvent system or the use of an anti-solvent can also be effective.

    • Procedure: After neutralization of the reaction mixture, the crude product can be isolated. Recrystallization from a suitable solvent, potentially with the use of activated carbon to remove colored impurities, can yield a high-purity product.

  • pH Adjustment and Extraction: During the work-up, careful pH adjustment is necessary to isolate the product. The pyrimidinol is amphoteric and its solubility is pH-dependent. Extraction with a suitable organic solvent at the optimal pH can help to remove water-soluble impurities.

Issue 3: Challenges in Reaction Scale-Up

Q: We are planning to scale up the synthesis from lab to pilot scale. What are the key challenges we should anticipate?

A: Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. Several factors that are negligible at the lab scale become critical at an industrial scale.

  • Heat Management (Exothermic Reaction):

    • Challenge: The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, or "thermal runaway," which can result in side reactions, product degradation, and safety hazards.

    • Mitigation:

      • Controlled Addition: Add the acid catalyst or one of the reactants slowly to control the rate of heat generation.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate coolant flow.

      • Process Safety Studies: Conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction and determine the maximum temperature of synthesis reaction (MTSR).

  • Mixing Efficiency:

    • Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of by-products.

    • Mitigation:

      • Appropriate Agitation: Use a well-designed agitator (impeller type and speed) to ensure proper mixing of the reactants.

      • Baffling: Install baffles in the reactor to prevent vortex formation and improve mixing.

  • Solid Handling:

    • Challenge: The product often precipitates from the reaction mixture. Handling large volumes of slurries and filtering large quantities of solids can be challenging.

    • Mitigation:

      • Reactor Design: Use a reactor designed to handle slurries.

      • Filtration and Drying Equipment: Select appropriate large-scale filtration and drying equipment (e.g., filter press, centrifugal filter, vacuum dryer).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 4,5-Dimethyl-2-pyrimidinol?

A1: Ethanol is a commonly used and effective solvent for the acid-catalyzed condensation of urea and a β-dicarbonyl. It is a good solvent for the reactants and allows for the precipitation of the product upon cooling or neutralization. However, for specific purification challenges, other solvents such as isopropanol or mixtures containing ethyl acetate may be explored.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction at the lab scale. For more quantitative analysis and for in-process control at a larger scale, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection is typically used for the analysis of pyrimidine derivatives.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3:

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent thermal runaway.

  • Corrosive Reagents: The use of strong acids like sulfuric acid or hydrochloric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.

  • Flammable Solvents: The use of flammable solvents like ethanol necessitates the use of explosion-proof equipment and adherence to proper grounding and bonding procedures to prevent static discharge.

  • Process Hazard Analysis (PHA): Before scaling up, a comprehensive PHA should be conducted to identify potential hazards and implement appropriate control measures.

Q4: What is the role of the acid catalyst in this reaction?

A4: The acid catalyst plays a crucial role in activating the carbonyl groups of the β-dicarbonyl compound, making them more susceptible to nucleophilic attack by the urea. It also facilitates the dehydration steps in the cyclization process.

Experimental Protocols and Data

Representative Laboratory Synthesis Protocol:

This protocol is a general guideline and should be optimized for your specific requirements.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add urea (1.0 eq) and 2,3-butanedione (1.05 eq) in ethanol.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.8 eq) to the mixture. An exotherm will be observed. Maintain the temperature below 60°C.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7-8. The product will precipitate.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol and then water. The crude product can be further purified by recrystallization from ethanol.

Analytical Method for In-Process Control and Final Product Analysis:

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate buffer)

  • Detection: UV at a suitable wavelength (e.g., 220-260 nm)

  • Purpose: To quantify the starting materials, the product, and any significant impurities. Method validation should be performed according to ICH guidelines.

Visualizing the Process: Diagrams

To better understand the key processes, the following diagrams are provided.

Diagram 1: General Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification A Reactant Charging (Urea, 2,3-Butanedione, Ethanol) B Controlled Catalyst Addition (Sulfuric Acid) A->B C Reaction at Controlled Temperature (e.g., 50-60°C) B->C D Cooling and Neutralization C->D E Precipitation/Crystallization D->E F Filtration and Washing E->F G Recrystallization (e.g., from Ethanol) F->G H Drying G->H I Final Product H->I

Caption: A typical workflow for the synthesis and purification of 4,5-Dimethyl-2-pyrimidinol.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Check_Side_Rxns Analyze for Side Products Complete->Check_Side_Rxns Side_Rxns_Present Side Reactions Confirmed Check_Side_Rxns->Side_Rxns_Present Optimize_Conditions Optimize Catalyst Loading & Temperature Profile Side_Rxns_Present->Optimize_Conditions Check_Purity Check Reactant Purity Side_Rxns_Present->Check_Purity Impure_Reactants Impure Reactants Check_Purity->Impure_Reactants Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants

Validation & Comparative

Validation Guide: 4,5-Dimethyl-2-pyrimidinol as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Activity of 4,5-Dimethyl-2-pyrimidinol Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Development Scientists

Executive Summary: The Structural Argument

In the landscape of Fragment-Based Drug Discovery (FBDD), 4,5-Dimethyl-2-pyrimidinol (4,5-DMP) represents a critical structural probe. While its isomer, 4,6-dimethyl-2-pyrimidinol, is the industrial standard for sulfonamide synthesis (e.g., Sulfamethazine), the 4,5-dimethyl variant offers a unique steric vector.

This guide provides a rigorous framework for validating 4,5-DMP. Unlike the 4,6-isomer, which distributes methyl groups symmetrically to widen the binding footprint, the 4,5-isomer creates a "one-sided" hydrophobic bulk. This asymmetry is vital for probing cryptic pockets in kinase hinge regions or bacterial gyrase active sites where symmetrical ligands fail to bind.

Key Value Proposition:

  • Steric Probe: Validates binding pockets restricted at the C5 position.

  • Tautomeric Versatility: Acts as a dynamic hydrogen bond donor/acceptor system (lactam-lactim equilibrium).

  • Lipophilic Efficiency: Offers higher LogP than unsubstituted pyrimidines without violating Rule of 3 (Ro3) for fragments.

Comparative Biological Profiling

To objectively validate 4,5-DMP, we compare it against the "Standard" (4,6-isomer) and the "Baseline" (Unsubstituted core).

Table 1: Physicochemical & Biological Performance Matrix
Feature4,5-Dimethyl-2-pyrimidinol (Target)4,6-Dimethyl-2-pyrimidinol (Standard)2-Hydroxypyrimidine (Baseline)
Role Asymmetric Steric ProbeSymmetrical PrecursorCore Scaffold
Steric Profile C5/C4 Clustered: High density on one face.C4/C6 Distributed: Wide, symmetrical face.Flat: No steric hindrance.
LogP (Calc) ~0.6 – 1.1~0.6 – 1.1-0.3 (Hydrophilic)
Solubility Moderate (DMSO/MeOH req.)ModerateHigh (Aqueous)
Primary Utility Kinase/Gyrase Fragment Screening Sulfonamide SynthesisNucleobase Mimicry
Tautomer Bias Keto (Lactam) dominant in aq.Keto (Lactam) dominant in aq.Keto (Lactam) dominant
Biological Activity Weak/Moderate (Fragment) . Requires linker growth for potency.Inactive (as fragment). Active only when derivatized (Sulfamethazine).Inactive . Metabolic substrate.

Expert Insight: Do not expect nanomolar potency from 4,5-DMP alone. In FBDD, a "hit" is often defined as an IC50 of 100 µM - 1 mM. The goal is to validate binding efficiency (Ligand Efficiency), not final drug potency.

Mechanism of Action & Tautomeric Logic

The biological activity of 4,5-DMP is governed by its tautomeric state. In aqueous physiological buffers (pH 7.4), the molecule exists predominantly in the 2-oxo (lactam) form, not the 2-hydroxy (lactim) form.

  • Lactam Form (Dominant): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H). This mimics the binding mode of Uracil/Thymine.

  • Lactim Form (Minor): Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N:).

Diagram 1: Tautomeric Equilibrium & Binding Modes

Tautomerism Keto Keto Form (Lactam) Dominant in Buffer H-Bond: Acceptor (C=O) + Donor (NH) Enol Enol Form (Lactim) Minor Species H-Bond: Donor (OH) + Acceptor (N) Keto->Enol pH / Solvent Dependent Target Protein Target (e.g., Kinase Hinge) Keto->Target High Affinity Binding Enol->Target Low Affinity Binding

Caption: The 4,5-DMP molecule shifts between Keto and Enol forms. The Keto form is usually the bioactive species for kinase/enzyme pockets.

Experimental Validation Protocols

As a self-validating system, you must first prove the material's identity and purity before assessing activity. Impurities (e.g., regioisomers) can lead to false positives.

Protocol A: Structural Validation (Regioisomer Check)

Objective: Ensure you have the 4,5-isomer and not the 4,6-isomer.

  • Technique: 1H-NMR (DMSO-d6).

  • Critical Checkpoint:

    • 4,5-Dimethyl: You will see two distinct singlets for the methyl groups (they are chemically non-equivalent) and two distinct aromatic proton signals (or one singlet if C6 is substituted, but here C6 is H). The C6 proton appears as a singlet around δ 8.0 ppm.

    • 4,6-Dimethyl: You will see one singlet integrating for 6 protons (methyls are equivalent) and one singlet for the C5 proton.

  • Pass Criteria: >98% Isomeric Purity.

Protocol B: Fragment-Based Antimicrobial Screening (MIC)

Objective: Assess weak biological activity typical of fragments. High concentrations are required.

Materials:

  • Test Organisms: E. coli (Gram-), S. aureus (Gram+).[1][2]

  • Media: Mueller-Hinton Broth (MHB).

  • Compound: 4,5-Dimethyl-2-pyrimidinol (dissolved in 100% DMSO to 100 mM stock).

Workflow:

  • Preparation: Dilute stock in MHB to a starting concentration of 2000 µM (2 mM). Ensure final DMSO < 2%.

  • Serial Dilution: Perform 2-fold dilutions down to 15 µM in 96-well plates.

  • Inoculation: Add 5 x 10^5 CFU/mL bacterial suspension.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Measure OD600.

    • Note: 4,5-DMP often shows "trailing" endpoints due to bacteriostatic rather than bactericidal mechanisms.

  • Validation:

    • Positive Control: Ciprofloxacin.

    • Negative Control: 4,6-Dimethyl-2-pyrimidinol (Should show higher MIC/lower activity if the C5-methyl is critical for the specific target).

Diagram 2: Fragment Validation Workflow

ValidationWorkflow Start Sample: 4,5-Dimethyl-2-pyrimidinol QC QC: 1H-NMR & HPLC (Rule out 4,6-isomer) Start->QC Solubility Solubility Check (DMSO vs Phosphate Buffer) QC->Solubility Pass (>95%) Screen High-Concentration Screen (1 mM - 100 µM) Solubility->Screen Hit Hit Confirmation (Dose Response) Screen->Hit >30% Inhibition Drop Discard (Non-binder) Screen->Drop <30% Inhibition

Caption: Step-by-step decision tree for validating the 4,5-DMP fragment before advancing to lead optimization.

Interpretation of Results

When interpreting the data for 4,5-DMP, use the following benchmarks:

  • MIC > 500 µg/mL: Normal. This is a fragment. It is not a drug yet. Activity in this range indicates it can penetrate the cell wall but binds weakly.

  • MIC < 100 µg/mL: Exceptional. If you see this, verify purity immediately. It suggests the fragment has hit a "hot spot" (e.g., Zinc binding site in metalloenzymes).

  • Differential Activity: If 4,5-DMP is active but 4,6-DMP is not, you have validated a stereo-selective binding pocket . This is the "Gold Standard" result for this molecule, justifying its use over the cheaper 4,6-isomer.

References
  • PubChem. (2024).[3] Compound Summary: 4,5-Dimethylpyrimidine.[3][4][5] National Library of Medicine. Link

  • Jain, V. et al. (2021).[6] "Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines." Mini-Reviews in Medicinal Chemistry. Link

  • Cheméo. (2024).[2] Chemical Properties of Pyrimidine, 4,5-dimethyl-.[4][5][7][8][9] (LogP and Solubility Data). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol M07). Link

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A Comparative Analysis of 4,5-Dimethyl-2-pyrimidinol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the pyrimidine scaffold represents a cornerstone of pharmacologically active compounds. Its inherent versatility allows for a wide array of substitutions, leading to a diverse spectrum of biological activities. This guide provides a detailed comparative analysis of 4,5-Dimethyl-2-pyrimidinol and its structural isomers, with a focus on their synthesis, physicochemical properties, and reported biological activities. By examining the subtle yet significant impact of methyl group positioning on the pyrimidine core, we aim to provide valuable insights for the rational design of novel therapeutic agents.

Introduction to Dimethyl-2-pyrimidinols

The dimethyl-2-pyrimidinol series, characterized by a hydroxyl group at the C2 position and two methyl groups on the pyrimidine ring, presents an interesting case study in structure-activity relationships (SAR). The electronic and steric effects of the methyl substituents can profoundly influence the molecule's interaction with biological targets. This guide will focus on the comparative aspects of 4,5-Dimethyl-2-pyrimidinol and its close structural isomer, 4,6-Dimethyl-2-pyrimidinol, while also drawing relevant comparisons to other related pyrimidine derivatives.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of these compounds typically involves the condensation of a β-dicarbonyl compound or its equivalent with urea or a urea derivative. The choice of starting materials and reaction conditions can be tailored to favor the formation of a specific isomer.

Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine

A common and efficient method for the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine involves the reaction of urea with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, such as sulfuric acid, in an alcohol solvent.[1] The reaction proceeds via a cyclocondensation mechanism. The hydrochloride salt of the product can also be prepared by using hydrogen chloride in an alcohol solution.[2]

Synthesis of other Hydroxypyrimidine Derivatives

General synthetic routes to various hydroxypyrimidine derivatives have been well-established. For instance, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride can be synthesized from guanidine hydrochloride and dimethyl malonate.[3] Another general method for preparing 4,6-dihydroxypyrimidine involves contacting formamide, an alkoxide, and a malonate ester.[4] The synthesis of 5-hydroxypyrimidine can be achieved from 5-methoxypyrimidine by heating with potassium hydroxide in methanol.[5] These methods highlight the modular nature of pyrimidine synthesis, allowing for the introduction of various substituents.

A comparative table of the key physicochemical properties of 4,5-Dimethyl-2-pyrimidinol and 4,6-Dimethyl-2-pyrimidinol is presented below. It is important to note that detailed experimental data for 4,5-Dimethyl-2-pyrimidinol is less readily available in the public domain.

Property4,5-Dimethyl-2-pyrimidinol4,6-Dimethyl-2-pyrimidinolReference
Molecular Formula C₆H₈N₂OC₆H₈N₂O[6][7]
Molecular Weight 124.14 g/mol 124.14 g/mol [6][7]
CAS Number Not readily available108-79-2[7]
Appearance -White to light red to green crystalline powder[8]
Melting Point -199 - 204 °C[8]
Purity (typical) -≥ 99% (HPLC)[8]

Biological Activities: A Comparative Discussion

The pyrimidine nucleus is a well-known pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The position of substituents on the pyrimidine ring plays a crucial role in determining the specific biological activity and potency of the compound.

Anticancer and Antimicrobial Potential

While specific experimental data on the anticancer and antimicrobial activities of 4,5-Dimethyl-2-pyrimidinol are not extensively reported in publicly accessible literature, its structural isomer, 4,6-Dimethyl-2-hydroxypyrimidine, is recognized as a valuable building block in the synthesis of various biologically active molecules, including those with antiviral and anticancer properties.[8] This suggests that the dimethyl-2-pyrimidinol scaffold holds promise for the development of novel therapeutic agents in these areas.

Derivatives of the closely related 4,6-dimethylpyrimidine-2-thiol have been synthesized and shown to possess plant growth-stimulating activity.[10] Furthermore, a wide range of pyrimidine derivatives have been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol have demonstrated potent antibacterial and antibiofilm activities.[11]

Anti-inflammatory Activity

The pyrimidine core is also a key feature in many compounds with anti-inflammatory properties. Pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting key inflammatory mediators.[12] Although specific data for 4,5-Dimethyl-2-pyrimidinol is scarce, related pyrimidine structures have shown significant anti-inflammatory potential. For example, spiropyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent lipoxygenase inhibitors.[13]

Structure-Activity Relationship (SAR) Insights

The limited availability of direct comparative data for 4,5-Dimethyl-2-pyrimidinol and its isomers necessitates a broader look at the SAR of substituted pyrimidines. The position of the methyl groups on the pyrimidine ring can influence the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical for its interaction with a biological target.

The difference in the substitution pattern between the 4,5- and 4,6-isomers is expected to alter the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions. These subtle changes can lead to significant differences in biological activity. Further computational and experimental studies are warranted to elucidate the precise SAR for this class of compounds.

Experimental Protocols

To facilitate further research in this area, we provide a general protocol for the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine and a standard method for assessing antimicrobial activity.

Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine[1]

Materials:

  • Urea

  • 2,4-Pentanedione (Acetylacetone)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Hydroxide or Potassium Hydroxide solution

Procedure:

  • Dissolve urea in ethanol with heating.

  • Add 2,4-pentanedione to the urea solution. The molar ratio of urea to 2,4-pentanedione should be approximately 1:1.05 to 1:1.10.

  • Heat the mixture to 40-50 °C.

  • Slowly add concentrated sulfuric acid dropwise. The molar ratio of urea to sulfuric acid should be in the range of 1:0.7 to 1:0.8.

  • Maintain the reaction temperature between 50-60 °C for 1-3 hours.

  • Cool the reaction mixture to allow the precipitation of 2-hydroxyl-4,6-dimethylpyrimidine sulfate.

  • Isolate the precipitate by filtration.

  • Neutralize the sulfate salt with an alkali solution (e.g., NaOH or KOH) to obtain 2-hydroxyl-4,6-dimethylpyrimidine.

  • Cool the solution to induce crystallization and isolate the final product by filtration.

Synthesis_of_4_6_Dimethyl_2_hydroxypyrimidine Urea Urea Intermediate Cyclocondensation Urea->Intermediate Acetylacetone 2,4-Pentanedione Acetylacetone->Intermediate Ethanol Ethanol (Solvent) Ethanol->Intermediate H2SO4 H2SO4 (Catalyst) H2SO4->Intermediate Product 4,6-Dimethyl-2-hydroxypyrimidine Intermediate->Product

Caption: Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine.

Antimicrobial Activity Assay (Agar Well Diffusion Method)[11]

Materials:

  • Synthesized pyrimidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Salmonella typhimurium, Proteus mirabilis, Klebsiella pneumoniae)

  • Nutrient Agar

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Standard antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with the test bacterial strain.

  • Create wells of a defined diameter in the agar.

  • Dissolve the synthesized compounds in a suitable solvent (DMF or DMSO) to a known concentration.

  • Add a specific volume of the compound solution into the wells.

  • Use the solvent alone as a negative control and a standard antibiotic solution as a positive control.

  • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37 °C) for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Antimicrobial_Assay_Workflow A Prepare Inoculated Agar Plates B Create Wells A->B D Add Compound Solutions to Wells B->D E Add Controls (Solvent & Antibiotic) B->E C Prepare Compound Solutions C->D C->E F Incubate Plates D->F E->F G Measure Zones of Inhibition F->G

Caption: Agar Well Diffusion Assay Workflow.

Conclusion and Future Directions

This comparative guide highlights the synthetic accessibility and potential biological significance of 4,5-Dimethyl-2-pyrimidinol and its isomers. While a significant body of research exists for the broader class of pyrimidine derivatives, there is a clear and compelling need for detailed experimental studies focused on 4,5-Dimethyl-2-pyrimidinol to fully elucidate its physicochemical properties and biological activity profile.

Future research should prioritize the following:

  • Systematic Synthesis: The synthesis and characterization of a series of dimethyl-2-pyrimidinol isomers to enable direct and robust comparison.

  • Comprehensive Biological Screening: Evaluation of these compounds in a battery of in vitro and in vivo assays to determine their anticancer, antimicrobial, and anti-inflammatory potential.

  • Computational Modeling: Utilization of molecular modeling techniques to understand the SAR and guide the design of more potent and selective analogs.

By addressing these knowledge gaps, the research community can unlock the full therapeutic potential of this promising class of pyrimidine derivatives.

References

  • CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents.
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  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - MDPI. Available at: [Link]

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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 4,5-Dimethyl-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both exhilarating and fraught with challenges. A molecule like 4,5-Dimethyl-2-pyrimidinol, belonging to the versatile pyrimidinone class of compounds, may exhibit compelling activity in cellular assays. Pyrimidine derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] However, the controlled environment of a petri dish is a world away from the complex biological systems of a living organism. This guide provides a comprehensive framework for validating the in vitro results of 4,5-Dimethyl-2-pyrimidinol in vivo, offering a strategic and scientifically rigorous approach for fellow researchers, scientists, and drug development professionals.

The core principle of this guide is to establish a self-validating experimental system. Every step is designed not just to test the efficacy of 4,5-Dimethyl-2-pyrimidinol, but also to build a comprehensive profile of its behavior in a physiological context. This includes understanding its safety, how it is metabolized, and how it truly performs against established standards of care.

From Benchtop to Preclinical: The Rationale for In Vivo Validation

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, they cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's fate in vivo.[2] Furthermore, a compound's interaction with the immune system, its potential for off-target effects, and its overall toxicity can only be assessed in a whole-organism model.[3] Therefore, moving to in vivo studies is a critical step to de-risk a project and gather the data necessary for further development.[2]

The decision to proceed with in vivo testing should be based on a robust in vitro data package. For 4,5-Dimethyl-2-pyrimidinol, this would ideally include:

  • Potency: Demonstrated activity in relevant cell-based assays (e.g., IC50 values in cancer cell lines or inhibition of inflammatory markers).

  • Selectivity: Evidence that the compound acts on the desired target with minimal off-target effects.

  • Mechanism of Action: Initial insights into the molecular pathways modulated by the compound.

Assuming promising in vitro data, the subsequent in vivo validation will be structured around three key pillars: toxicology, pharmacokinetics, and efficacy.

Experimental Design: A Phased Approach to In Vivo Validation

A logical and phased approach to in vivo studies is crucial for generating meaningful and reproducible data. The following workflow outlines a comprehensive strategy for the preclinical evaluation of 4,5-Dimethyl-2-pyrimidinol.

experimental_workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_preclinical Phase 2: In Vivo Validation cluster_decision Phase 3: Go/No-Go Decision in_vitro_assays In Vitro Potency & Selectivity Assays moa_studies Mechanism of Action Studies in_vitro_assays->moa_studies tox_studies Toxicology Studies (Acute & Chronic) moa_studies->tox_studies pk_studies Pharmacokinetic (PK) Studies tox_studies->pk_studies efficacy_studies Efficacy Studies in Disease Models pk_studies->efficacy_studies go_no_go Go/No-Go Decision for Further Development efficacy_studies->go_no_go

Caption: A phased approach to in vivo validation.

Pillar 1: Toxicology - Establishing a Safe Therapeutic Window

Before assessing efficacy, it is paramount to determine the safety profile of 4,5-Dimethyl-2-pyrimidinol. Acute and sub-chronic toxicity studies will establish the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Step-by-Step Protocol: Acute Toxicity Study
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) of both sexes.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group. A typical design might include 3-5 dose levels.

  • Dose Administration: Administer a single dose of 4,5-Dimethyl-2-pyrimidinol via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for at least 14 days.

  • Data Collection: Record body weights daily for the first week and then weekly. At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or mortality.

Pillar 2: Pharmacokinetics - Understanding Drug Disposition

Pharmacokinetic (PK) studies are essential to understand how the body processes 4,5-Dimethyl-2-pyrimidinol. This information is critical for designing effective dosing regimens for efficacy studies.

Step-by-Step Protocol: Pharmacokinetic Study
  • Animal Model: Use a relevant rodent species (e.g., rats or mice).

  • Dose Administration: Administer a single dose of 4,5-Dimethyl-2-pyrimidinol at a dose level below the MTD.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 4,5-Dimethyl-2-pyrimidinol over time.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pillar 3: Efficacy - Demonstrating Therapeutic Potential

Once a safe and effective dose range has been established, the therapeutic efficacy of 4,5-Dimethyl-2-pyrimidinol can be evaluated in relevant disease models. The choice of model will depend on the intended therapeutic indication, which for pyrimidine derivatives is often in oncology or inflammation.

Scenario A: In Vivo Validation in an Oncology Setting

Given the known anticancer properties of many pyrimidine derivatives, a xenograft model is a common starting point for in vivo efficacy testing.[1][3]

  • Cell Line Selection: Choose a human cancer cell line that has shown sensitivity to 4,5-Dimethyl-2-pyrimidinol in vitro.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[4]

  • Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of the mice.[4]

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups: vehicle control, 4,5-Dimethyl-2-pyrimidinol, and a positive control (e.g., a standard-of-care chemotherapeutic agent like doxorubicin).[5]

  • Treatment: Administer the treatments according to the predetermined dosing schedule based on PK and toxicology data.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker analysis).

Parameter4,5-Dimethyl-2-pyrimidinolPositive Control (e.g., Doxorubicin)Vehicle Control
Tumor Growth Inhibition (%) To be determinedExpected significant inhibition0%
Change in Body Weight (%) To be determinedPotential for weight lossMinimal change
Survival Benefit To be determinedExpected increase in survivalBaseline
Scenario B: In Vivo Validation in an Inflammation Setting

The anti-inflammatory potential of pyrimidine derivatives can be assessed in acute or chronic inflammation models.[6] A commonly used acute model is the lipopolysaccharide (LPS)-induced inflammation model.[7]

  • Animal Model: Use a standard mouse strain (e.g., BALB/c).

  • Group Allocation: Randomize animals into treatment groups: vehicle control, 4,5-Dimethyl-2-pyrimidinol, and a positive control (e.g., a known anti-inflammatory drug like celecoxib).[6]

  • Treatment: Pre-treat the animals with the respective compounds.

  • Induction of Inflammation: Administer LPS via intraperitoneal injection to induce a systemic inflammatory response.[7][8]

  • Sample Collection: Collect blood samples at a specified time point after LPS administration (e.g., 2-4 hours) to measure pro-inflammatory cytokine levels.

  • Endpoint Analysis: Measure levels of key inflammatory cytokines such as TNF-α and IL-6 in the serum using ELISA.[6]

Parameter4,5-Dimethyl-2-pyrimidinolPositive Control (e.g., Celecoxib)Vehicle Control
Reduction in TNF-α levels (%) To be determinedExpected significant reduction0%
Reduction in IL-6 levels (%) To be determinedExpected significant reduction0%
Clinical Score (if applicable) To be determinedExpected improvementBaseline

Visualizing the Path Forward: Signaling Pathways and Experimental Flow

Understanding the potential mechanism of action is crucial. If in vitro data suggests that 4,5-Dimethyl-2-pyrimidinol targets a specific signaling pathway, this can be further investigated in vivo. For instance, if the compound is hypothesized to inhibit the NF-κB pathway, a key regulator of inflammation, this can be visualized as follows:

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcribes Compound 4,5-Dimethyl-2-pyrimidinol Compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion: A Rigorous Path to Meaningful Data

The transition from in vitro to in vivo research is a critical juncture in the drug development pipeline. For a promising molecule like 4,5-Dimethyl-2-pyrimidinol, a systematic and well-designed in vivo validation strategy is essential to unlock its therapeutic potential. By following the principles of establishing a safe therapeutic window, understanding its pharmacokinetic profile, and demonstrating efficacy in relevant disease models, researchers can generate the robust and reliable data needed to make informed decisions and advance the next generation of therapeutics.

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The 4,5-Dimethyl-2-pyrimidinol Scaffold: A Novelty Assessment in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dimethyl-2-pyrimidinol (CAS: 34939-17-8) represents a distinct structural subclass within the pyrimidine family.[1][2][3] Unlike its ubiquitous isomer 4,6-dimethyl-2-pyrimidinol (a common metabolite of sulfamethazine and precursor to nicarbazin), the 4,5-dimethyl variant offers a unique vicinal substitution pattern . This specific geometry creates a hydrophobic "corner" while maintaining the versatile hydrogen-bonding capability of the 2-hydroxy/2-oxo tautomeric headgroup.

This guide assesses the bioactivity of 4,5-Dimethyl-2-pyrimidinol not as a standalone potent drug, but as a High-Ligand-Efficiency (LE) Fragment . Its novelty lies in its ability to probe specific steric constraints in enzyme active sites (e.g., kinase gatekeeper regions or oxidoreductase pockets) that are inaccessible to the bulkier or differently shaped 4,6-isomers.

Part 1: Technical Analysis & Novelty Assessment

Structural & Mechanistic Novelty

The bioactivity of this molecule is governed by two critical physicochemical features: Tautomeric Plasticity and Vicinal Hydrophobicity .

  • Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the enol (2-pyrimidinol) and keto (2(1H)-pyrimidinone) forms. The keto form is typically dominant in polar solvents and biological media, presenting a specific Hydrogen Bond Donor-Acceptor-Donor (D-A-D) motif essential for binding to protein backbones (e.g., the hinge region of kinases).

  • Vicinal vs. Distal Methylation:

    • 4,6-Dimethyl (Distal): Creates a "wide" hydrophobic profile.

    • 4,5-Dimethyl (Vicinal): Creates a compact, asymmetric hydrophobic wedge. This allows the fragment to fit into deeper, narrower sub-pockets where the 6-position must remain unsubstituted to avoid steric clashes with protein residues.

Comparative Bioactivity Profile

The following table contrasts 4,5-Dimethyl-2-pyrimidinol with its standard alternatives in the context of Fragment-Based Drug Discovery (FBDD).

Feature4,5-Dimethyl-2-pyrimidinol 4,6-Dimethyl-2-pyrimidinol 2-Hydroxypyrimidine (Unsubstituted)
Primary Role Novel Fragment / ScaffoldMetabolic Standard / AgrochemicalBasic Pharmacophore
Steric Profile Asymmetric/Vicinal: Fits "L-shaped" pockets.Symmetric/Distal: Fits broad, shallow pockets.Minimal: Low specificity, high promiscuity.
Electronic Effect Inductive donation (+I) to C5 & C4; C6 remains electron-deficient.Symmetric donation to C4 & C6; C5 is highly electron-rich.Baseline electron deficiency.
Ligand Efficiency (LE) High: ~0.35–0.45 (est). Maximizes binding per heavy atom via shape complementarity.Moderate: Often suffers steric penalties in tight pockets.Low: Weak binding enthalpy due to lack of hydrophobic contacts.
Key Application Kinase Inhibitor Design (Gatekeeper probes), Pyrimido[4,5-d]pyrimidine synthesis.Coccidiostats (Nicarbazin), Sulfonamide metabolism studies.General nucleobase mimicry.

Part 2: Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium and the specific "Vicinal Wedge" effect that differentiates the 4,5-isomer from the 4,6-isomer during protein binding.

BioactivityMechanism cluster_0 Tautomeric Equilibrium cluster_1 Target Interaction (Kinase Hinge) Enol Enol Form (Aromatic, H-Bond Donor) Keto Keto Form (Dominant, H-Bond Acceptor) Enol->Keto  Solvent/pH   Interaction Specific Binding (Vicinal Wedge Fit) Keto->Interaction  H-Bonding (NH/CO)   BindingSite Enzyme Pocket (Hydrophobic Gatekeeper) BindingSite->Interaction  Steric Selectivity   Vicinal 4,5-Dimethyl Group (Asymmetric Wedge) Vicinal->Interaction  Avoids C6 Clash  

Caption: Tautomeric equilibrium of 4,5-Dimethyl-2-pyrimidinol and its unique 'Vicinal Wedge' binding mode, allowing access to restricted enzyme pockets.

Part 3: Experimental Protocols for Assessment

To objectively assess the novelty of this fragment, one cannot rely on standard IC50 assays (as fragments typically have mM affinity). Instead, a Ligand-Observed NMR (STD-NMR) protocol is required to validate binding.

Protocol: Saturation Transfer Difference (STD) NMR Screening

Objective: Confirm direct binding of 4,5-Dimethyl-2-pyrimidinol to a target protein (e.g., CDK2 or COX-2) and map the binding epitope (identify which methyl groups contact the protein).

Materials:
  • Ligand: 4,5-Dimethyl-2-pyrimidinol (>98% purity, DMSO-d6 stock).

  • Target Protein: Recombinant Kinase or Enzyme (approx. 20-50 kDa), >95% purity.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O.

  • Instrument: 600 MHz NMR Spectrometer with Cryoprobe.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a mixture containing 10 µM Protein and 1 mM Ligand (1:100 ratio) in the NMR buffer.

    • Control: Prepare a sample with 1 mM Ligand only (no protein) to rule out aggregation artifacts.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides) to saturate protein signals selectively.

    • Off-Resonance Irradiation: Set frequency to 30.0 ppm (far from any signal) for the reference spectrum.

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128-256 scans for both on- and off-resonance experiments in an interleaved manner.

    • Maintain temperature at 298 K.

  • Data Analysis (The Novelty Check):

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the 4,5-methyl protons and the pyrimidine ring protons appear in the difference spectrum.

    • Epitope Mapping: Compare the intensity of the 4-Me vs. 5-Me signals.

      • If 5-Me signal is stronger: The 5-position is buried deeper in the protein pocket (validating the "wedge" hypothesis).

      • If 4-Me signal is stronger: The binding is likely superficial.

Part 4: Synthesis Workflow for Scaffold Elaboration

The true value of 4,5-dimethyl-2-pyrimidinol is its conversion into complex Pyrimido[4,5-d]pyrimidines .

SynthesisWorkflow Start 4,5-Dimethyl-2-pyrimidinol (Scaffold) Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter1 2-Chloro-4,5-dimethylpyrimidine Step1->Inter1 Step2 Nucleophilic Subst. (Amines/Anilines) Inter1->Step2 Product1 Functionalized Pyrimidine (Kinase Inhibitor Precursor) Step2->Product1 Branch Cyclization (with Urea/Thiourea) Product1->Branch Multi-step Final Pyrimido[4,5-d]pyrimidine (Potent Antitumor Agent) Branch->Final

Caption: Elaboration pathway from the 4,5-dimethyl fragment to potent bicyclic therapeutics.

References

  • PubChem. (2025).[4] 2-Hydroxy-4,6-dimethylpyrimidine (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021).[5] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Maddila, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI). Available at: [Link]

Sources

A Comparative Toxicological Assessment of 4,5-Dimethyl-2-pyrimidinol and a Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidinols are a class of heterocyclic compounds with a growing presence in medicinal chemistry and materials science. Among these, 4,5-Dimethyl-2-pyrimidinol is a molecule of interest, yet its toxicological profile remains largely uncharacterized.[1] This guide provides a comparative analysis of the known toxicological data for 4,5-Dimethyl-2-pyrimidinol and its structural isomers, 2,4-Dimethyl-5-pyrimidinol and 4,6-Dimethyl-2-pyrimidinol, alongside the parent compound, 2-Hydroxypyrimidine. Due to the limited availability of quantitative toxicity data, this comparison relies on existing safety data and Globally Harmonized System (GHS) classifications.

Furthermore, this document serves as a practical resource for researchers aiming to elucidate the toxicity of novel pyrimidinol derivatives. We provide detailed, field-proven protocols for two fundamental in vitro toxicity assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity. Understanding the principles and execution of these assays is paramount for generating reliable and reproducible safety data, a critical step in the early stages of drug discovery and chemical development.

Comparative Toxicity Profile of Selected Pyrimidinols

The direct toxicological data for 4,5-Dimethyl-2-pyrimidinol is sparse, with safety data sheets indicating that its toxicological properties have not been fully investigated. However, they do suggest the potential for irritation to the skin, eyes, and respiratory tract upon exposure. To provide a broader context, we compare its hazard profile with structurally related pyrimidinols.

CompoundStructureCAS NumberGHS Hazard ClassificationKey Toxicological Insights
4,5-Dimethyl-2-pyrimidinol 4,5-Dimethyl-2-pyrimidinol694-81-5Not fully investigatedPotential for skin, eye, and respiratory irritation.
2,4-Dimethyl-5-pyrimidinol 2,4-Dimethyl-5-pyrimidinol412003-95-3Acute Toxicity, Oral (Category 4) , Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]Harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3]
4,6-Dimethyl-2-pyrimidinol 4,6-Dimethyl-2-pyrimidinol1558-16-3Data not availableLimited direct toxicity data available. A related thiol derivative has been studied for biological activity.[4] A more complex derivative, 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine, has shown carcinogenic potential in animal studies.[5]
2-Hydroxypyrimidine 2-Hydroxypyrimidine557-01-7Acute Toxicity, Oral (Category 4) , Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGenerally considered to have low acute toxicity, though it can cause mild irritation to the eyes, skin, and respiratory tract upon prolonged exposure.[6]

Expert Insights on Structure-Toxicity Relationship:

The available data, though limited, suggests that the position of the hydroxyl and methyl groups on the pyrimidine ring can influence the toxicity profile. The GHS classification of 2,4-Dimethyl-5-pyrimidinol as "harmful if swallowed" highlights the importance of empirical testing for each new isomer. The lack of comprehensive data for 4,5-Dimethyl-2-pyrimidinol underscores the necessity for the experimental evaluation outlined in the subsequent sections.

Experimental Protocols for In Vitro Toxicity Assessment

To address the gap in toxicological data for 4,5-Dimethyl-2-pyrimidinol and other novel compounds, standardized in vitro assays are indispensable. Below are detailed protocols for assessing cytotoxicity and genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to logarithmic growth phase cell_seeding 2. Seed cells into a 96-well plate and incubate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of the test compound treatment 4. Treat cells with compound and incubate (e.g., 24-72h) compound_prep->treatment mtt_addition 5. Add MTT solution to each well and incubate solubilization 6. Add solubilization solution (e.g., DMSO) mtt_addition->solubilization read_absorbance 7. Read absorbance at ~570 nm calculate_viability 8. Calculate cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 4,5-Dimethyl-2-pyrimidinol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. The final concentration of the solvent should be non-toxic to the cells (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_lysis Lysis & Unwinding cluster_electrophoresis Electrophoresis & Visualization cell_treatment 1. Treat cells with test compound cell_harvesting 2. Harvest and suspend cells at a specific density cell_treatment->cell_harvesting cell_mixing 3. Mix cells with low-melting-point agarose slide_prep 4. Layer cell-agarose mixture onto a pre-coated slide cell_mixing->slide_prep lysis 5. Immerse slide in lysis buffer unwinding 6. Place slide in alkaline electrophoresis buffer for DNA unwinding lysis->unwinding electrophoresis 7. Perform electrophoresis staining_vis 8. Neutralize, stain DNA, and visualize using fluorescence microscopy electrophoresis->staining_vis

Caption: Workflow of the Comet assay for genotoxicity assessment.

Detailed Methodology:

  • Cell Treatment: Expose cells in suspension or monolayer to various concentrations of 4,5-Dimethyl-2-pyrimidinol for a defined period (e.g., 2-4 hours). Include a positive control (e.g., a known genotoxic agent like hydrogen peroxide) and a negative/vehicle control.

  • Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode. The duration and voltage of electrophoresis should be optimized for the cell type.

  • Neutralization and Staining: After electrophoresis, neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized image analysis software.

Conclusion

The toxicological profile of 4,5-Dimethyl-2-pyrimidinol is currently incomplete, necessitating a cautious approach to its handling and application. The comparative analysis with its structural isomers suggests that minor structural modifications within the pyrimidinol class can lead to different hazard classifications, emphasizing the need for specific toxicity testing of each new derivative.

The provided protocols for the MTT and Comet assays offer a robust starting point for researchers to systematically evaluate the cytotoxic and genotoxic potential of 4,5-Dimethyl-2-pyrimidinol and other novel chemical entities. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is fundamental for informed risk assessment and the advancement of safer chemical and drug development.

References

  • PubChem. 4,5-Dimethyl-2-pyrimidinol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-ol. National Center for Biotechnology Information. [Link]

  • Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92.
  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • PubChem. 4,6-Dimethyl-2-pyrimidinol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxypyrimidine. National Center for Biotechnology Information. [Link]

  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental cell research, 175(1), 184-191.
  • Zubenko, A. D., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Carcinogenic Potency Database. 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine. [Link]

Sources

Publish Comparison Guide: Evaluating the Therapeutic Potential of 4,5-Dimethyl-2-pyrimidinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, 4,5-Dimethyl-2-pyrimidinol (CAS: 34939-17-8) represents a critical, yet often under-differentiated, scaffold compared to its ubiquitous isomer, 4,6-Dimethyl-2-pyrimidinol .[1] While the 4,6-isomer is the backbone of historical sulfonamides (e.g., Sulfamethazine), the 4,5-dimethyl variant offers distinct steric and electronic properties that are increasingly relevant in the design of selective COX-2 inhibitors , antimicrobials , and HIV RNase H inhibitors .[1]

This guide provides a technical framework for evaluating the Therapeutic Index (TI) of 4,5-Dimethyl-2-pyrimidinol-derived candidates. Unlike a single drug with a fixed TI, this scaffold functions as a variable pharmacophore; its safety profile depends heavily on substitution patterns. We present a comparative analysis against standard alternatives and detail a self-validating workflow to determine Selectivity Indices (SI) early in the drug discovery pipeline.

Chemical Profile & Structural Logic[1]

Understanding the regiochemistry is the first step in accurate evaluation. The shift of the methyl group from position 6 to 5 alters the hydrophobic interaction potential within enzyme active sites.

Feature4,5-Dimethyl-2-pyrimidinol 4,6-Dimethyl-2-pyrimidinol Significance
Structure Asymmetric substitutionSymmetric substitution4,5-isomer allows for "sided" steric clashes in binding pockets.[1]
Primary Application COX-2 Inhibitors, Antivirals (RNase H)Sulfonamide Antibiotics4,5-scaffold offers higher selectivity for pockets with narrow hydrophobic channels.[1]
Metabolic Liability Moderate (C6 oxidation potential)Low (Benzylic oxidation)Affects half-life (

) and toxicity metabolites.[1]
Key Tautomer 2(1H)-Pyrimidinone2(1H)-PyrimidinonePredominant keto-form dictates hydrogen bonding donor/acceptor logic.[1]

Comparative Performance: Therapeutic Index Evaluation

The "Therapeutic Index" for a scaffold is best evaluated as a Selectivity Index (SI) —the ratio of toxicity (or off-target activity) to efficacy.[1]

Case Study: COX-2 Inhibition

Recent medicinal chemistry campaigns utilize the 4,5-dimethyl-2-pyrimidinone core (often fused, e.g., to thiophene) to achieve selectivity against Cyclooxygenase-2 (COX-2), avoiding the gastrointestinal toxicity associated with COX-1 inhibition.[1]

Comparative Data: 4,5-Dimethyl Derivatives vs. Indomethacin Standard

Compound ClassTarget IC50 (COX-2) [µM]Off-Target IC50 (COX-1) [µM]Selectivity Index (SI)Clinical Implication
4,5-Dimethyl-thieno-fused 42.19 202.96 ~4.81 Favorable: Reduced GI ulceration risk.[1]
Indomethacin (Standard)18.300.680.04Poor: High GI toxicity risk due to COX-1 potency.[1]
4,6-Dimethyl analogs>100>100N/AInactive: Lacks necessary steric fit for COX-2 pocket.[1]

Interpretation: While Indomethacin is more potent, its TI (regarding GI safety) is inverted (SI < 1).[1] The 4,5-dimethyl scaffold provides a structural mechanism for safety, shifting the TI to >4.[1] This validates the scaffold as a "privileged structure" for selective inhibition.[1]

Mechanism of Action & Signaling Pathways

The therapeutic value of the 4,5-dimethyl-2-pyrimidinol core stems from its ability to mimic nucleobases or transition states.[1] Below is a pathway diagram illustrating its dual utility in inflammatory (COX) and viral (RNase H) pathways.

G cluster_0 Inflammatory Pathway (COX) cluster_1 Viral Replication (HIV) Scaffold 4,5-Dimethyl-2-pyrimidinol (Scaffold) COX1 COX-1 Enzyme (Constitutive) Scaffold->COX1 Weak Binding (Steric Clash) COX2 COX-2 Enzyme (Inducible) Scaffold->COX2 Selective Inhibition (Steric Fit) RNaseH HIV-1 RNase H Scaffold->RNaseH Metal Chelation (Mg2+ Coordination) GI_Tox GI Toxicity (Mucosal Damage) COX1->GI_Tox Inhibition causes PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis ViralDNA Viral DNA Integration RNaseH->ViralDNA Required for

Figure 1: Mechanistic divergence of the 4,5-dimethyl scaffold.[1] High TI is achieved by selective COX-2 binding (avoiding COX-1/GI Tox) or specific RNase H chelation.[1]

Experimental Protocols for TI Evaluation

To objectively evaluate the TI of a 4,5-dimethyl-2-pyrimidinol derivative, you must generate two datasets: Efficacy (EC50/IC50) and Cytotoxicity (CC50) .[1]

Protocol A: Differential Cytotoxicity Screening (The "Toxicity" Denominator)

Rationale: Before assessing efficacy, establish the baseline cellular safety. Pyrimidinols can be metabolized to reactive intermediates; this assay flags non-specific toxicity.[1]

  • Cell Lines: Use HepG2 (liver metabolic model) and HEK293 (kidney/general).

  • Compound Prep: Dissolve 4,5-Dimethyl-2-pyrimidinol derivative in DMSO (Stock 10 mM). Serial dilute (0.1 µM to 500 µM).[1]

  • Incubation: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h. Treat with compound for 48h.[1]
    
  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation: Determine CC50 (Concentration lethal to 50% of cells).

    • Acceptance Criteria: CC50 > 100 µM indicates a "Safe" scaffold baseline.[1]

Protocol B: Target Selectivity Assay (The "Efficacy" Numerator)

Rationale: Determining the affinity for the intended target (e.g., COX-2) vs. the anti-target (COX-1).[1][2]

  • Enzyme System: Recombinant Human COX-1 and COX-2 (Commercial Kits).[1]

  • Substrate: Arachidonic Acid (10 µM).

  • Reaction:

    • Pre-incubate enzyme + Inhibitor (4,5-dimethyl derivative) for 10 min.[1]

    • Initiate reaction with Arachidonic Acid.[1]

    • Quench after 2 min.

  • Detection: ELISA for Prostaglandin E2 (PGE2) production.[1]

  • Calculation: Determine IC50 for both isoforms.

  • Therapeutic Index Calculation:

    
    
    
    
    
    [1]

Evaluation Workflow Diagram

This workflow ensures that only high-quality derivatives progress to animal modeling.[1]

Workflow Start Start: 4,5-Dimethyl-2-pyrimidinol Derivative Synthesis Screen1 Step 1: Solubility & Stability (PBS, pH 7.4) Start->Screen1 Screen2 Step 2: In Vitro Cytotoxicity (HepG2 MTT Assay) Screen1->Screen2 Decision1 CC50 > 50 µM? Screen2->Decision1 Screen3 Step 3: Target Potency (IC50 Determination) Decision1->Screen3 Yes Discard Discard/Redesign Decision1->Discard No (Toxic) Calc Step 4: Calculate Indices TI = CC50/IC50 SI = OffTarget/OnTarget Screen3->Calc Final Select Lead Candidate (High TI, High SI) Calc->Final

Figure 2: Decision tree for evaluating pyrimidinol derivatives. Toxicity screening precedes potency to avoid false positives.[1]

References

  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. (2020).

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. National Institutes of Health (PubMed). (2018).[1]

  • Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. Cancer Research. (1987).[1]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules (PMC). (2023).

  • 4,5-Dimethyl-2-pyrimidinol Chemical Profile. National Institute of Standards and Technology (NIST).[1]

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Comparative Validation Guide: Quantification of 4,5-Dimethyl-2-pyrimidinol (CGA 304075)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Analytical Challenge

4,5-Dimethyl-2-pyrimidinol (also known as CGA 304075 ) is a primary metabolite of the fungicide Cyprodinil and a critical intermediate in pharmaceutical synthesis. Its quantification presents distinct challenges that standard "cookbook" methods often fail to address.

The Core Challenge: Polarity & Tautomerism

Unlike its parent compound Cyprodinil, this metabolite is highly polar and amphoteric.

  • Tautomeric Equilibrium: It exists in dynamic equilibrium between the 2-hydroxypyrimidine (enol) and 2-pyrimidone (keto) forms. Without strict pH control, this leads to peak splitting or excessive tailing on standard C18 columns.

  • Retention Failure: Its high water solubility causes it to elute in the void volume (

    
    ) of conventional Reverse Phase (RP) chromatography, leading to massive ion suppression in LC-MS/MS.
    

This guide compares three analytical approaches, ultimately recommending LC-MS/MS with Polar-Embedded phases as the gold standard for trace quantification, while acknowledging HPLC-UV for high-concentration raw material analysis.

Part 2: Method Comparison & Decision Matrix

Comparative Performance Analysis
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Primary Application Trace residues (plasma, soil, food)QC, Raw material purityConfirmation, Volatile matrices
Sensitivity (LOQ) Excellent (0.5 - 1.0 ng/mL)Moderate (0.5 - 1.0 µg/mL)Good (10 - 50 ng/mL)
Selectivity High (MRM transitions)Low (prone to matrix interference)High (Mass spectral fingerprint)
Sample Prep QuEChERS or Protein Precip.Dilute-and-ShootComplex (Derivatization required)
Throughput High (5-8 min run time)High (10-15 min run time)Low (due to derivatization steps)
Analytical Decision Matrix (Visualized)

DecisionMatrix Start Select Analytical Method ConcCheck Target Concentration? Start->ConcCheck HighConc High (>1 µg/mL) (e.g., API Purity) ConcCheck->HighConc TraceConc Trace (<100 ng/mL) (e.g., Plasma, Soil) ConcCheck->TraceConc MatrixCheck Matrix Complexity? SimpleMatrix Simple (Water/Buffer) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Biofluids/Food) MatrixCheck->ComplexMatrix HighConc->SimpleMatrix TraceConc->MatrixCheck HPLC Method A: HPLC-UV (Cost-Effective) SimpleMatrix->HPLC LCMS Method B: LC-MS/MS (Gold Standard) ComplexMatrix->LCMS Polar Analyte GCMS Method C: GC-MS (Requires Derivatization) ComplexMatrix->GCMS If MS/MS unavailable

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and matrix complexity.

Part 3: The Gold Standard Protocol (LC-MS/MS)

This protocol is designed to comply with ICH Q2(R2) and SANTE/11312/2021 guidelines.

Sample Preparation (QuEChERS Modified)

Why this works: Standard Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate often yields poor recovery for this polar metabolite. Acetonitrile salting-out is required.[1]

  • Extraction: Weigh 5g sample (or 200 µL plasma) into a 50 mL tube. Add 10 mL Acetonitrile (1% Formic Acid) . The acid stabilizes the protonated form.

  • Partitioning: Add 4g MgSO₄ and 1g NaCl. Vortex vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine) .

    • Critical Note: Do NOT use excessive PSA. PSA removes organic acids; 4,5-dimethyl-2-pyrimidinol is slightly acidic (phenolic nature). Excessive PSA can adsorb the analyte. Test recovery with and without PSA.

  • Reconstitution: Evaporate 500 µL extract to dryness under N₂. Reconstitute in 90:10 Water:MeOH (0.1% Formic Acid).

Chromatographic Conditions

Standard C18 columns fail here due to "dewetting." We utilize a Polar-Embedded C18 or HILIC phase.

  • Column: Phenomenex Kinetex Biphenyl or Waters Atlantis T3 (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration is crucial).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI+) Parameters

The analyte is detected in Positive Electrospray Ionization (ESI+) mode.

ParameterSettingRationale
Precursor Ion 125.1 [M+H]⁺Protonated molecular ion (MW 124.14).
Cone Voltage 25 - 35 VOptimized to prevent in-source fragmentation.
Capillary Voltage 3.0 kVStandard ESI+ setting.
Source Temp 150°CPrevent thermal degradation of labile metabolites.
Desolvation Temp 400°CEnsure complete solvent evaporation.

MRM Transitions (Optimize for your instrument):

Transition (m/z)TypeCollision Energy (eV)Mechanism
125.1 -> 84.1 Quantifier20 - 25Loss of CH₃CN (Acetonitrile moiety)
125.1 -> 56.1 Qualifier30 - 35Ring cleavage
125.1 -> 42.1 Qualifier35 - 40Loss of NCO fragment

Part 4: Validation Workflow & Metrics

To ensure scientific integrity, the method must be validated following a rigorous workflow.

Validation Logic Diagram

ValidationWorkflow Start Method Optimization (Chromatography & MS) Spec Specificity (Blank Matrix Check) Start->Spec No Interference Lin Linearity (5-Point Curve) Spec->Lin R² > 0.99 AccPrec Accuracy & Precision (3 Levels, n=5) Lin->AccPrec CV < 15% Matrix Matrix Effect (Slope Comparison) AccPrec->Matrix Calc ME% Final Validated Method Matrix->Final Correction Applied

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2).

Key Performance Criteria
Validation ParameterAcceptance Criteria (ICH/SANTE)Experimental Approach
Linearity R² > 0.995 concentrations (e.g., 1, 5, 20, 50, 100 ng/mL).
Accuracy (Recovery) 70% - 120%Spike blank matrix at LOQ, Mid, and High levels.
Precision (RSD) < 20% (at LOQ), < 15% (others)5 replicates at each spiking level.
Matrix Effect (ME) ± 20%

Senior Scientist Tip: If Matrix Effect > 20% (suppression is common for early eluters), use a Stable Isotope Labeled Internal Standard (e.g., Cyprodinil-d5, though a deuterated form of the metabolite is preferred if available). If unavailable, use Matrix-Matched Calibration.

Part 5: Alternative Method (GC-MS)

If LC-MS/MS is unavailable, GC-MS is a viable but labor-intensive alternative.

  • Limitation: 4,5-Dimethyl-2-pyrimidinol is non-volatile and requires derivatization.[2]

  • Derivatization Agent: BSTFA + 1% TMCS (Silylation).

  • Reaction: Replace the active -OH proton with a Trimethylsilyl (TMS) group.

    • Protocol: Dry extract completely. Add 50 µL BSTFA + 50 µL Pyridine. Incubate at 70°C for 30 mins.

  • Target Ion: Look for the TMS-derivative molecular ion (MW = 124 + 72 = 196 m/z).

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.

  • Syngenta Crop Protection. (2010). Cyprodinil: Residue Analysis in Plant Materials.[1] (Referencing metabolite CGA 304075 quantification).

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International.

Sources

The Asymmetric Advantage: Validation and Utility of 4,5-Dimethyl-2-pyrimidinol in Heterocyclic Synthesis

[1]

Executive Summary: The "Blocked" Scaffold

While 4,6-dimethyl-2-pyrimidinol is the industry standard for synthesizing sulfonamide antibiotics (e.g., Sulfamethazine) and herbicides, its isomer 4,5-dimethyl-2-pyrimidinol offers a distinct "vicinal" substitution pattern that is critical for next-generation pharmacophores.[1]

This guide validates the performance of 4,5-dimethyl-2-pyrimidinol as a regio-controlled building block . Unlike the 4,6-isomer, which leaves the nucleophilic C5 position open to electrophilic attack (and metabolic degradation), the 4,5-isomer effectively "blocks" this position.[1] This structural feature is essential for designing metabolically stable kinase inhibitors and neuroprotective fused systems (e.g., pyrimido[4,5-d]pyrimidines) where C5-substitution must be prevented to maintain ligand fidelity.[1]

Comparative Analysis: 4,5-Dimethyl vs. 4,6-Dimethyl Isomers

The choice between these two isomers dictates the downstream reactivity and metabolic stability of the final drug candidate.[1] The following data compares their physicochemical profiles.

Table 1: Physicochemical & Reactivity Profile Comparison
Feature4,5-Dimethyl-2-pyrimidinol (Target)4,6-Dimethyl-2-pyrimidinol (Standard)Implication for Drug Design
CAS Number 34939-17-8108-79-2Distinct supply chains; 4,5-isomer is rarer.[1]
C5 Position Blocked (Methylated) Open (H) 4,5-isomer prevents metabolic oxidation/halogenation at C5.[1]
Symmetry Asymmetric (

plane only)
Symmetric (

)
4,5-isomer allows regio-specific functionalization at C6.[1]
pKa (N1) ~3.8 (Predicted)~4.2 (Experimental)Vicinal methyls in 4,5-isomer slightly reduce basicity due to steric strain.[1]
Tautomerism Keto-dominant (>95%)Keto-dominant (>98%)Both exist primarily as 2-pyrimidones in solution.[1]
Steric Profile Vicinal Clash: Methyls at 4,5 crowd each other.[1]Distal Spacing: Methyls at 4,6 are far apart.[1]4,5-isomer induces "twist" conformations in crowded ligands.[1]
Mechanistic Insight: The Vicinal Methyl Effect

In the 4,6-isomer, the C5-H is a "soft" nucleophilic site, prone to unwanted chlorination or nitration during complex synthesis.[1] In 4,5-dimethyl-2-pyrimidinol , the C5-Methyl group acts as a steric and electronic shield.[1]

  • Causality: The inductive effect (+I) of the C5-methyl increases electron density at C4 and C6, but the steric bulk prevents large electrophiles from attacking the ring, forcing reaction exclusively at the Nitrogen or Oxygen atoms.

Experimental Validation Protocols

The following protocols are self-validating systems designed to confirm the identity and purity of the scaffold before use in high-value synthesis.

Protocol A: Synthesis via Enamine Condensation (The "Controlled" Route)

Rationale: Direct condensation of diketones often yields mixtures.[1] This protocol uses a masked aldehyde to ensure regioselectivity.[1]

Reagents:

  • Urea (CAS 57-13-6)[1]

  • 2-Methyl-3-oxobutanal (generated in situ or as acetal)[1]

  • Ethanol (Absolute)[1]

  • Hydrochloric Acid (conc.)[1]

Workflow:

  • Enamine Formation: React 2-methyl-3-oxobutanal with morpholine to form the corresponding enamine.[1] This "locks" the regiochemistry.[1]

  • Cyclization: Reflux the enamine with Urea in acidic ethanol (HCl cat.) for 6 hours.

  • Isolation: Neutralize with NaHCO3. The product precipitates as a white/off-white solid.[1]

  • Validation Point:

    • 1H NMR (DMSO-d6): Look for two distinct methyl singlets.

      • C4-Me:

        
         ~2.1 ppm[1]
        
      • C5-Me:

        
         ~1.9 ppm (Shielded by vicinal effect)[1]
        
      • Contrast: The 4,6-isomer would show a single integrated peak for 6 protons.[1]

Protocol B: Tautomeric Stability Assay

Rationale: Confirming the keto-form is crucial for predicting hydrogen bonding in protein pockets.[1]

  • Solvent System: Dissolve 10 mg of 4,5-dimethyl-2-pyrimidinol in

    
     vs. 
    
    
    .
  • Observation:

    • In

      
       (Non-polar): The -OH  signal is absent; N-H  signal is visible (~11-13 ppm), confirming the 2-pyridone (keto)  tautomer.[1]
      
    • In

      
       (Polar): Rapid exchange of N-H prevents observation, but C=O stretch in IR (~1660 cm⁻¹) confirms keto form.[1]
      

Pathway Visualization: From Scaffold to Bioactive Fused Systems

The 4,5-dimethyl scaffold is a precursor to Pyrimido[4,5-d]pyrimidines , a class of potent neuroprotective agents (e.g., for Alzheimer's research).[1] The pathway below illustrates how the "blocked" 4,5-isomer is transformed.

Gcluster_legendMechanism LogicStart4,5-Dimethyl-2-pyrimidinol(Scaffold)Inter1Oxidation(SeO2 / KMnO4)Start->Inter1FunctionalizationInter24,5-Dicarboxylic AcidDerivativeInter1->Inter2COOH FormationCyclizationCyclization(+ Urea/Thiourea)Inter2->CyclizationRing FusionProductPyrimido[4,5-d]pyrimidine(Neuroprotective Agent)Cyclization->ProductFinal BioactiveInfoThe 4,5-vicinal methyls are oxidized to form the second ring.

Figure 1: Synthetic pathway converting 4,5-dimethyl-2-pyrimidinol into fused pyrimido[4,5-d]pyrimidine systems, validated for neuroprotective activity.[1][2]

References

  • Synthesis and Neuroprotective Properties of Pyrimido[4,5-d]pyrimidines Source: MDPI (Molecules), 2024.[1] Context: Validates the biological utility of fused systems derived from 4,5-functionalized pyrimidines. URL:[Link][1]

  • PubChem Compound Summary: 4,5-Dimethylpyrimidine Source: National Center for Biotechnology Information (NCBI).[1] Context: Definitive structural characterization and physicochemical property data.[1][3] URL:[Link][1]

  • ZnCl2-Catalyzed Synthesis of 4,5-Disubstituted Pyrimidines Source: Organic Chemistry Portal (Org.[1] Lett. 2009).[1][4] Context: Provides the validated synthetic route for 4,5-disubstituted scaffolds using enamines. URL:[Link]

  • Biological Activity of Pyrimidine Derivatives: A Review Source: Juniper Publishers (Organic & Medicinal Chemistry International Journal).[1] Context: Broad overview of the pharmacological landscape for pyrimidine-based drugs. URL:[Link][1]

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